Product packaging for H-Trp-phe-OH(Cat. No.:CAS No. 6686-02-8)

H-Trp-phe-OH

Cat. No.: B1583778
CAS No.: 6686-02-8
M. Wt: 351.4 g/mol
InChI Key: IMMPMHKLUUZKAZ-DAFXYXGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trp-Phe is a dipeptide formed from L-tryptophan and L-phenylalanine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O3 B1583778 H-Trp-phe-OH CAS No. 6686-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPMHKLUUZKAZ-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6686-02-8
Record name Tryptophylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6686-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Multifaceted Biological Functions of Tryptophyl-Phenylalanine Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide tryptophyl-phenylalanine (Trp-Phe) is a fascinating biomolecule with a growing body of research highlighting its diverse biological activities. Composed of two essential aromatic amino acids, tryptophan and phenylalanine, this simple dipeptide exhibits a range of functions, from antimicrobial and antihypertensive effects to potential roles in neurotransmission. This technical guide provides a comprehensive overview of the current understanding of Trp-Phe's biological functions, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related peptide structures.

Core Biological Functions of Tryptophyl-Phenylalanine

The biological activities of tryptophyl-phenylalanine are intrinsically linked to the unique properties of its constituent amino acids. Tryptophan, with its indole side chain, and phenylalanine, with its phenyl group, contribute to the dipeptide's hydrophobicity and ability to participate in various molecular interactions, including π-π stacking and hydrophobic interactions. These characteristics are crucial for its observed biological effects.

Antimicrobial Activity

Modified forms of the tryptophyl-phenylalanine dipeptide have demonstrated notable antimicrobial properties. Specifically, Boc-protected methyl esters of phenylalanine and tryptophan-containing dipeptides have been synthesized and evaluated for their ability to combat both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC₉₀ (µg/mL)Reference
Boc-Phe-Trp-OMeGram-positive and Gram-negative bacteria230 - 400[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Boc-Phe-Trp-OMe against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Dipeptide Solutions: A stock solution of the dipeptide is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted dipeptide is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the dipeptide at which no visible bacterial growth is observed.

Antihypertensive Effects

Tryptophyl-phenylalanine and related tryptophan-containing dipeptides have been identified as potential antihypertensive agents. Their mechanism of action is primarily attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data: ACE Inhibition

DipeptideIC₅₀ (µM)Reference
Isoleucine-Tryptophan (Ile-Trp)0.7
Valine-Tryptophan (Val-Trp)Data not available
Leucine-Tryptophan (Leu-Trp)Data not available

Signaling Pathway: Renin-Angiotensin System (RAS)

Trp-Phe exerts its antihypertensive effect by inhibiting ACE, which is a central component of the Renin-Angiotensin System (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, Trp-Phe reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction  stimulates Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Trp_Phe Trp-Phe Trp_Phe->ACE inhibits

Caption: Inhibition of ACE by Trp-Phe in the Renin-Angiotensin System.

Modulation of Endothelial Function

Beyond ACE inhibition, Trp-Phe has been shown to influence endothelial function by modulating the production of two key vasoactive molecules: nitric oxide (NO) and endothelin-1 (ET-1).

  • Increased Nitric Oxide (NO) Production: Trp-Phe dose-dependently increases the levels of NO, a potent vasodilator that plays a crucial role in maintaining vascular health.

  • Decreased Endothelin-1 (ET-1) Levels: Conversely, the dipeptide decreases the levels of ET-1, a powerful vasoconstrictor.

This dual action on NO and ET-1 further contributes to the antihypertensive effects of Trp-Phe and suggests a broader role in promoting cardiovascular health.

Signaling Pathway: Nitric Oxide Production in Endothelial Cells

The precise mechanism by which Trp-Phe stimulates NO production is still under investigation. However, it is likely to involve the activation of endothelial nitric oxide synthase (eNOS).

Nitric_Oxide_Production Trp_Phe Trp-Phe Receptor Putative Receptor Trp_Phe->Receptor binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active phosphorylation NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation promotes

Caption: Proposed pathway for Trp-Phe-induced Nitric Oxide production.

Experimental Protocol: Measurement of Nitric Oxide Production

Nitric oxide production in endothelial cells (e.g., HUVECs) can be quantified using the Griess assay, which measures nitrite (a stable metabolite of NO).

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Trp-Phe for a specified period.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Assay:

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Potential Neuromodulatory Effects

Research on the related dipeptide, Tryptophan-Tyrosine (Trp-Tyr), has provided evidence for a role in memory improvement through the modulation of the dopamine system. While direct evidence for Trp-Phe is still emerging, the structural similarity and the known roles of both tryptophan and phenylalanine as precursors for neurotransmitters suggest a potential for neuromodulatory activity. Oral administration of dipeptides with N-terminal tryptophan, including tryptophyl-phenylalanine, has been shown to improve performance in the Y-maze test in mice, indicating a positive effect on spatial memory.

Signaling Pathway: Dopaminergic System Modulation

The proposed mechanism for the memory-enhancing effects of related dipeptides involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. By inhibiting MAO-B, these dipeptides can increase the levels of dopamine in the brain.

Dopaminergic_System_Modulation Trp_Phe Trp-Phe MAO_B Monoamine Oxidase B (MAO-B) Trp_Phe->MAO_B inhibits Dopamine_Metabolites Inactive Metabolites MAO_B->Dopamine_Metabolites Dopamine Dopamine Dopamine->Dopamine_Metabolites degradation Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors activates Neuronal_Signaling Enhanced Neuronal Signaling (Memory & Cognition) Dopamine_Receptors->Neuronal_Signaling

Caption: Postulated mechanism of Trp-Phe in modulating dopamine signaling.

Experimental Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory effect of Trp-Phe on MAO-B activity can be assessed using a fluorometric assay.

  • Reagents: MAO-B enzyme, a suitable substrate (e.g., kynuramine or a commercial fluorogenic substrate), and a fluorometric plate reader are required.

  • Assay Procedure:

    • Trp-Phe at various concentrations is pre-incubated with the MAO-B enzyme in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence generated from the enzymatic reaction is measured over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the dipeptide. The IC₅₀ value can then be calculated from the dose-response curve.

Synthesis and Characterization

The tryptophyl-phenylalanine dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is functionalized with the C-terminal amino acid, phenylalanine, with its alpha-amino group protected (e.g., with Fmoc).

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

  • Coupling: The next amino acid, Fmoc-protected tryptophan, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the phenylalanine on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized Trp-Phe dipeptide are confirmed by mass spectrometry and analytical RP-HPLC.

Future Directions and Therapeutic Potential

The diverse biological activities of tryptophyl-phenylalanine make it a promising candidate for further investigation and development in several therapeutic areas:

  • Antimicrobial Drug Development: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Further studies on the structure-activity relationship of Trp-Phe analogs could lead to the development of more potent and selective antimicrobial peptides.

  • Cardiovascular Health: The antihypertensive and endothelial-protective effects of Trp-Phe suggest its potential as a nutraceutical or a lead compound for the development of drugs to manage hypertension and related cardiovascular disorders.

  • Neurodegenerative Diseases: The potential of Trp-Phe and related dipeptides to modulate the dopaminergic system opens up avenues for research into their therapeutic utility in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a key pathological feature.

Conclusion

Tryptophyl-phenylalanine is a simple yet biologically active dipeptide with a range of functions that are of significant interest to the scientific and drug development communities. Its antimicrobial, antihypertensive, and potential neuromodulatory properties, underpinned by its interactions with key enzymes and signaling pathways, highlight its therapeutic potential. This technical guide has summarized the current knowledge, providing a foundation for future research aimed at fully elucidating the mechanisms of action and translating the therapeutic promise of this intriguing dipeptide into clinical applications. Further in-depth studies are warranted to explore its full potential and to develop novel therapeutic strategies based on its unique biological profile.

References

An In-depth Technical Guide to H-Trp-Phe-OH: Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Trp-Phe-OH (Tryptophyl-Phenylalanine), focusing on its discovery, natural sources, biological activity, and relevant experimental protocols. The information is tailored for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Concepts and Discovery

In a 2019 study by Zhao et al., this compound was identified as one of eight antihypertensive peptides isolated from Antarctic krill. This research highlighted its potent inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Natural Sources and Quantitative Data

To date, the most well-documented natural source of this compound is Antarctic krill (Euphausia superba). Bioactive peptides, including this compound, are typically generated through the enzymatic hydrolysis of proteins from these organisms. While other marine organisms are rich sources of bioactive peptides, specific quantitative data for this compound in sources other than Antarctic krill is not extensively reported in the available literature.

Natural SourcePeptideMethod of ExtractionBioactivityIC50 Value (mg/mL)Reference
Antarctic krill (Euphausia superba)This compoundEnzymatic Hydrolysis & ChromatographyACE Inhibition0.32 ± 0.05Zhao et al., 2019[1]

Biological Activity and Signaling Pathways

The primary biological activity of this compound identified to date is its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound likely increases the bioavailability of bradykinin. Bradykinin stimulates the release of nitric oxide (NO) from endothelial cells, a key signaling molecule that promotes vasodilation and has anti-inflammatory properties.

Studies have shown that this compound dose-dependently increases nitric oxide (NO) levels and decreases endothelin-1 (ET-1) levels in human umbilical vein endothelial cells (HUVECs). ET-1 is a potent vasoconstrictor, and its reduction further contributes to the antihypertensive effect of this compound.

Signaling Pathway of this compound in Blood Pressure Regulation

H_Trp_Phe_OH_Signaling H_Trp_Phe_OH This compound ACE Angiotensin-Converting Enzyme (ACE) H_Trp_Phe_OH->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ET1 Endothelin-1 (ET-1) Angiotensin_II->ET1 Stimulates Bradykinin Bradykinin Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE eNOS eNOS Bradykinin->eNOS Stimulates Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Vasodilation Vasodilation Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down NO Nitric Oxide (NO) eNOS->NO Produces NO->Vasodilation ET1->Vasoconstriction

Caption: Signaling pathway of this compound in blood pressure regulation.

Experimental Protocols

Isolation and Purification of this compound from Antarctic Krill

This protocol is a generalized procedure based on the methodologies described for isolating bioactive peptides from marine sources.

1. Preparation of Antarctic Krill Protein Hydrolysate:

  • Lyophilized Antarctic krill powder is suspended in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • A protease (e.g., trypsin, alcalase) is added to the suspension at an optimal enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • The mixture is incubated at the optimal temperature and pH for the chosen enzyme (e.g., 37°C for trypsin) for a defined period (e.g., 4-8 hours) with constant stirring.

  • The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10-15 minutes).

  • The hydrolysate is centrifuged to remove insoluble components, and the supernatant is collected.

2. Fractionation by Ultrafiltration:

  • The supernatant is sequentially passed through ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 5 kDa, 3 kDa, 1 kDa) to separate peptides based on size.

  • The fraction containing peptides with the highest ACE inhibitory activity is selected for further purification.

3. Chromatographic Purification:

  • Gel Filtration Chromatography: The active fraction is loaded onto a gel filtration column (e.g., Sephadex G-25) and eluted with deionized water or a suitable buffer. Fractions are collected and assayed for ACE inhibitory activity.

  • Ion-Exchange Chromatography: The most active fractions from gel filtration are further purified using an ion-exchange column (e.g., DEAE-Sepharose). Peptides are eluted with a linear gradient of NaCl.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed on an RP-HPLC system with a C18 column. Peptides are eluted with a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA).

4. Identification and Characterization:

  • The purity and molecular weight of the isolated peptide are determined by mass spectrometry (e.g., ESI-MS).

  • The amino acid sequence is determined by Edman degradation or tandem mass spectrometry (MS/MS).

Workflow for Isolation and Purification

Isolation_Workflow Start Antarctic Krill Powder Hydrolysis Enzymatic Hydrolysis (e.g., Trypsin) Start->Hydrolysis Centrifugation1 Centrifugation Hydrolysis->Centrifugation1 Supernatant1 Supernatant (Hydrolysate) Centrifugation1->Supernatant1 Ultrafiltration Ultrafiltration Supernatant1->Ultrafiltration Active_Fraction1 Active Fraction (<3 kDa) Ultrafiltration->Active_Fraction1 Gel_Filtration Gel Filtration (Sephadex G-25) Active_Fraction1->Gel_Filtration Active_Fraction2 Active Fraction Gel_Filtration->Active_Fraction2 Ion_Exchange Ion-Exchange Chromatography Active_Fraction2->Ion_Exchange Active_Fraction3 Active Fraction Ion_Exchange->Active_Fraction3 RP_HPLC RP-HPLC (C18 column) Active_Fraction3->RP_HPLC Purified_Peptide Purified this compound RP_HPLC->Purified_Peptide Identification Identification (MS, MS/MS) Purified_Peptide->Identification End Characterized this compound Identification->End

Caption: Workflow for the isolation and purification of this compound.

Solid-Phase Synthesis of this compound

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

1. Resin Preparation:

  • A suitable resin (e.g., Wang resin, 2-chlorotrityl chloride resin) is swelled in an appropriate solvent (e.g., dichloromethane - DCM).

2. First Amino Acid Coupling (Phenylalanine):

  • The C-terminal amino acid, Fmoc-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in a solvent like dimethylformamide (DMF).

  • The activated amino acid is added to the swelled resin and allowed to react to form an ester linkage.

  • Unreacted sites on the resin are capped (e.g., with acetic anhydride).

3. Deprotection:

  • The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine in DMF (e.g., 20% v/v).

4. Second Amino Acid Coupling (Tryptophan):

  • The next amino acid, Fmoc-Trp(Boc)-OH (with side-chain protection), is activated as described in step 2.

  • The activated tryptophan is added to the deprotected resin-bound phenylalanine and allowed to react to form the peptide bond.

5. Cleavage and Deprotection:

  • The completed dipeptide is cleaved from the resin, and all protecting groups (including the Boc group on the tryptophan side chain) are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane - TIS).

6. Purification:

  • The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • The precipitated peptide is collected, washed, and dried.

  • Final purification is achieved by RP-HPLC.

7. Characterization:

  • The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Swell Resin Couple_Phe Couple Fmoc-Phe-OH Start->Couple_Phe Wash1 Wash Couple_Phe->Wash1 Deprotect_Phe Fmoc Deprotection (Piperidine) Wash1->Deprotect_Phe Wash2 Wash Deprotect_Phe->Wash2 Couple_Trp Couple Fmoc-Trp(Boc)-OH Wash2->Couple_Trp Wash3 Wash Couple_Trp->Wash3 Cleavage Cleavage from Resin & Deprotection (TFA) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification End Pure this compound Purification->End

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with demonstrated antihypertensive properties. Its discovery in Antarctic krill highlights the potential of marine organisms as a source of novel therapeutic agents. Further research is warranted to explore other natural sources of this dipeptide and to fully elucidate its pharmacological profile and mechanisms of action. The development of efficient and scalable synthesis protocols will be crucial for its potential application in functional foods, nutraceuticals, and pharmaceuticals. Investigating its structure-activity relationship by synthesizing and testing analogues could lead to the development of even more potent and specific ACE inhibitors.

References

The Dipeptide H-Trp-Phe-OH: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Trp-Phe-OH, composed of L-tryptophan and L-phenylalanine, has emerged as a bioactive molecule with significant potential in cellular regulation, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the known cellular functions of this compound, focusing on its antihypertensive properties. We delve into its mechanism of action, detailing its role as an angiotensin-converting enzyme (ACE) inhibitor and its subsequent effects on nitric oxide (NO) and endothelin-1 (ET-1) levels in endothelial cells. This document summarizes key quantitative data, provides detailed experimental protocols for assays relevant to its study, and presents visual diagrams of the signaling pathways and experimental workflows involved. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound, chemically known as N-(L-tryptophyl)-L-phenylalanine, is a dipeptide that has garnered interest for its biological activities.[1] Peptides containing aromatic amino acids such as tryptophan and phenylalanine are known to be important in protein-protein interactions and can be targeted for drug design.[2] this compound, in particular, has been identified as an antihypertensive peptide.[1] Its mechanism of action is primarily attributed to the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1] This inhibition leads to downstream effects on vasoactive molecules, namely an increase in the vasodilator nitric oxide (NO) and a decrease in the vasoconstrictor endothelin-1 (ET-1).[1] This guide will explore these cellular processes in detail.

Mechanism of Action and Cellular Signaling

The primary cellular function of this compound identified to date is its role in the regulation of vascular tone through the inhibition of ACE.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway of this compound in Endothelial Cells

G cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System cluster_Endothelial Endothelial Cell TrpPhe This compound ACE ACE TrpPhe->ACE Inhibits AngII Angiotensin II ACE->AngII Inactive_Bradykinin Inactive Fragments ACE->Inactive_Bradykinin AngI Angiotensin I AngI->AngII Conversion Vasoconstriction Vasoconstriction AngII->Vasoconstriction Causes Bradykinin Bradykinin Bradykinin->Inactive_Bradykinin Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS_inactive eNOS (inactive) B2R->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->NO Conversion Vasodilation Vasodilation NO->Vasodilation Promotes ET1 Endothelin-1 (ET-1) NO->ET1 Inhibits Synthesis ET1_precursor Pre-proendothelin-1 ET1_precursor->ET1 Synthesis ET1->Vasoconstriction Causes

Caption: Signaling pathway of this compound in endothelial cells.

Modulation of Nitric Oxide (NO) and Endothelin-1 (ET-1)

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound leads to an accumulation of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, which in turn activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a key signaling molecule that causes vasodilation.

Furthermore, the increased levels of NO have an inhibitory effect on the synthesis of endothelin-1 (ET-1), a potent vasoconstrictor produced by endothelial cells. Therefore, this compound exerts its antihypertensive effect through a dual mechanism: reducing the production of the vasoconstrictor angiotensin II and increasing the production of the vasodilator NO, which also suppresses the synthesis of the vasoconstrictor ET-1.[1]

Quantitative Data

The following table summarizes the reported quantitative data for the biological activities of this compound. The data is primarily sourced from a study by Zhao et al. (2019), which investigated antihypertensive peptides from Antarctic krill.

Biological ActivityParameterValueCell/SystemReference
ACE Inhibitory ActivityIC500.32 ± 0.05 mg/mLin vitro(Zhao et al., 2019)
Effect on Ovarian WeightDose2 mg/kgFemale mice[1]
AdministrationSubcutaneous injection (6 injections over 3 days)Female mice[1]
EffectIncrease in ovarian weightFemale mice[1]

Note: Specific quantitative data on the dose-dependent increase in NO and decrease in ET-1 by this compound were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activities.

ACE Inhibitory Activity Assay

This protocol is a standard method for determining ACE inhibitory activity in vitro.

Workflow for ACE Inhibitory Activity Assay

G start Start prep_reagents Prepare Reagents: - this compound solution - ACE solution (from rabbit lung) - HHL substrate solution - Borate buffer (pH 8.3) - HCl (1M) start->prep_reagents pre_incubation Pre-incubation: - Mix this compound and HHL - Incubate at 37°C for 5 min prep_reagents->pre_incubation add_ace Add ACE solution to initiate reaction pre_incubation->add_ace incubation Incubate at 37°C for 30-60 min add_ace->incubation stop_reaction Stop reaction with 1M HCl incubation->stop_reaction hplc_analysis HPLC Analysis: - Separate and quantify Hippuric Acid (HA) - Mobile phase: Acetonitrile/water with TFA - Detection at 228 nm stop_reaction->hplc_analysis calculate Calculate % Inhibition and IC50 value hplc_analysis->calculate end End calculate->end

Caption: Workflow for in vitro ACE inhibitory activity assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Dissolve Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).

    • Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL), in the same buffer.

    • Prepare a 1 M solution of Hydrochloric Acid (HCl) for stopping the reaction.

  • Assay Procedure:

    • In a microcentrifuge tube, add a specific volume of the this compound solution (or buffer for the control).

    • Add the HHL solution and pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the ACE solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding 1 M HCl.

  • Quantification:

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • The mobile phase typically consists of a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Monitor the elution of the product, hippuric acid (HA), at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Area of HA in control - Area of HA in sample) / Area of HA in control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against different concentrations of the peptide.

Measurement of Nitric Oxide (NO) Production in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess assay, which detects nitrite, a stable metabolite of NO.

Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium supplemented with the necessary growth factors in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells in 96-well plates and grow them to confluence.

  • Cell Treatment:

    • Wash the confluent HUVEC monolayer with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound in a serum-free medium for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

    • Express the results as the amount of NO produced per well or normalized to the total protein content of the cells.

Measurement of Endothelin-1 (ET-1) Secretion in HUVECs

This protocol outlines the quantification of ET-1 secreted by HUVECs into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedures as described in the NO measurement protocol (Section 4.2).

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercially available Human Endothelin-1 ELISA kit.

    • Follow the manufacturer's instructions for the assay. Typically, this involves:

      • Adding standards and samples to the wells of a microplate pre-coated with an anti-ET-1 antibody.

      • Incubating to allow ET-1 to bind to the immobilized antibody.

      • Washing the wells to remove unbound substances.

      • Adding a biotinylated detection antibody specific for ET-1.

      • Incubating and washing.

      • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Incubating and washing.

      • Adding a substrate solution (e.g., TMB) to develop a color reaction.

      • Stopping the reaction with a stop solution.

  • Quantification:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the provided ET-1 standards.

    • Calculate the concentration of ET-1 in the samples based on the standard curve.

In Vivo Studies

An early study by Pitkow et al. (1977) reported an in vivo effect of this compound in mice.

Experimental Summary:

  • Animal Model: Immature female mice.

  • Treatment: Subcutaneous injection of this compound at a dose of 2 mg/kg.

  • Dosing Regimen: Six injections administered over a period of three days.

  • Observed Effect: A significant increase in ovarian weight was observed in the treated mice compared to a control group.[1]

Note: The detailed experimental protocol and quantitative data from the original 1977 publication were not accessible for this review.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with a clear mechanism of action as an ACE inhibitor, leading to favorable effects on the cardiovascular system through the modulation of nitric oxide and endothelin-1. The available data, primarily from in vitro studies, provides a strong rationale for its further investigation as a potential therapeutic agent for hypertension and related cardiovascular disorders.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo fate.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant animal models of hypertension to confirm its blood pressure-lowering effects and establish a dose-response relationship.

  • Safety and Toxicity: Evaluating the safety profile of this compound through toxicological studies.

  • Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its ACE inhibitory activity and other biological properties.

  • Elucidation of Other Cellular Roles: Investigating potential effects of this compound on other cellular processes beyond its role in the cardiovascular system, such as the observed effect on ovarian weight.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the cellular functions and therapeutic applications of this compound.

References

H-Trp-Phe-OH as an Endogenous Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Trp-Phe-OH, a dipeptide consisting of tryptophan and phenylalanine, is an endogenous metabolite with emerging biological significance. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biosynthesis, physiological roles, and potential as a therapeutic target and biomarker. This document details its known biological activities, such as its antihypertensive effects through angiotensin-converting enzyme (ACE) inhibition and modulation of nitric oxide and endothelin-1 levels. Furthermore, it explores its potential involvement in complex pathologies, including hepatocellular carcinoma and tic disorders. This guide also presents detailed experimental protocols for the synthesis and functional analysis of this compound, alongside a discussion of the signaling pathways it may influence. While quantitative data on the endogenous concentrations of this dipeptide are currently limited, this guide lays the groundwork for future research in this promising area.

Introduction

This compound, also known as Tryptophanyl-phenylalanine, is a dipeptide composed of the essential amino acids L-tryptophan and L-phenylalanine.[1] As an endogenous metabolite, it is naturally present in biological systems and is gaining attention for its diverse physiological activities.[2] Understanding the biosynthesis, metabolism, and functional roles of this compound is crucial for elucidating its contribution to health and disease, and for exploring its potential in drug development. This guide aims to consolidate the current scientific knowledge on this compound for researchers and professionals in the life sciences.

Biosynthesis and Metabolism

The precise in vivo biosynthetic and metabolic pathways of this compound have not been fully elucidated. However, its formation is likely a result of protein turnover, where larger proteins containing tryptophan and phenylalanine residues are broken down by peptidases. Dipeptides can be produced from polypeptides through the action of dipeptidyl peptidases.[3] It is also plausible that this compound can be synthesized through the reverse reaction of certain peptidases, such as carboxypeptidases, under specific physiological conditions.[4][5]

The degradation of this compound is expected to be carried out by various peptidases present in tissues and plasma. Dipeptidyl peptidase IV (DPP-IV) is a known enzyme that cleaves dipeptides from the N-terminus of polypeptides, particularly when the penultimate residue is proline or alanine.[5][6][7][8] While the specificity of DPP-IV for a tryptophan N-terminal residue followed by phenylalanine is not extensively documented, it remains a potential candidate for this compound catabolism. Other exopeptidases and endopeptidases are also likely involved in its breakdown into its constituent amino acids.

Proteins Dietary and Endogenous Proteins (containing Trp and Phe residues) Dipeptides Polypeptides and Oligopeptides Proteins->Dipeptides Proteolysis Peptidases_up Proteases / Peptidases H_Trp_Phe_OH This compound Dipeptides->H_Trp_Phe_OH Peptidase Activity Amino_Acids Tryptophan + Phenylalanine Dipeptides->Amino_Acids Further Degradation H_Trp_Phe_OH->Amino_Acids Hydrolysis Peptidases_down Dipeptidyl Peptidases (e.g., DPP-IV) Amino_Acids->Proteins Protein Synthesis

Figure 1: Proposed general pathway for the formation and degradation of this compound.

Biological Activities and Potential Therapeutic Roles

This compound has been reported to exhibit several biological activities, suggesting its potential as a modulator of various physiological processes and a target for therapeutic intervention.

Antihypertensive Effects

This compound has demonstrated antihypertensive properties, primarily through the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound can reduce the production of the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.

Furthermore, this compound has been observed to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (ET-1) levels.[2] NO is a vasodilator, while ET-1 is a potent vasoconstrictor. This dual action on NO and ET-1 further contributes to the antihypertensive effects of this compound.

cluster_RAS Renin-Angiotensin System cluster_NO_ET1 Vasoactive Mediators Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor H_Trp_Phe_OH This compound H_Trp_Phe_OH->Angiotensin_II Inhibits eNOS eNOS NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation ET_1 Endothelin-1 Vasoconstriction_ET Vasoconstriction ET_1->Vasoconstriction_ET H_Trp_Phe_OH_2 This compound H_Trp_Phe_OH_2->NO Increases H_Trp_Phe_OH_2->ET_1 Decreases

Figure 2: Mechanism of antihypertensive action of this compound.

Potential Role in Hepatocellular Carcinoma (HCC)

Research suggests a potential link between this compound and hepatocellular carcinoma, although the exact nature of this relationship is still under investigation.[9] Tryptophan metabolism has been implicated in the progression of HCC.[10][11][12][13] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in HCC and plays a crucial role in tumor growth and proliferation.[14][15][16][17][18][19] It is hypothesized that this compound may modulate this pathway, thereby influencing HCC cell behavior. Further studies are needed to elucidate the specific molecular targets of this compound in HCC cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth H_Trp_Phe_OH This compound (Hypothesized) H_Trp_Phe_OH->PI3K Modulates? H_Trp_Phe_OH->Akt Modulates? H_Trp_Phe_OH This compound Tryptophan Tryptophan H_Trp_Phe_OH->Tryptophan Phenylalanine Phenylalanine H_Trp_Phe_OH->Phenylalanine Serotonin Serotonin (5-HT) Tryptophan->Serotonin Biosynthesis Tyrosine Tyrosine Phenylalanine->Tyrosine Neural_Circuits Striatal and Cortical Neural Circuits Serotonin->Neural_Circuits Modulates Dopamine Dopamine (DA) Tyrosine->Dopamine Biosynthesis Dopamine->Neural_Circuits Modulates Tics Tic Manifestation Neural_Circuits->Tics Dysregulation leads to start Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uplc_ms UPLC-MS/MS Analysis reconstitute->uplc_ms start Prepare Reagents: This compound, ACE, HHL, Buffer plate_setup Add this compound and ACE to Plate start->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add HHL Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction color_development Colorimetric Detection (e.g., with TNBS) stop_reaction->color_development read_plate Measure Absorbance color_development->read_plate

References

A Technical Guide to the Physical and Chemical Properties of H-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide H-L-Tryptophyl-L-Phenylalanine (H-Trp-Phe-OH), a compound of significant interest in biochemical and pharmaceutical research. This document details its core physical and chemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its role as an antihypertensive agent.

Core Physical and Chemical Properties

This compound is a dipeptide composed of L-tryptophan and L-phenylalanine linked by a peptide bond. Its structure, featuring two aromatic side chains, dictates its chemical behavior and biological function. Key identifying and physical properties are summarized below.

PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid
Synonyms Trp-Phe, Tryptophyl-phenylalanine, WF[1][2]
CAS Number 6686-02-8[1]
Molecular Formula C₂₀H₂₁N₃O₃[1]
Molecular Weight 351.40 g/mol [1]
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 100 mg/mL (284.58 mM)[1]
LogP 0.03 (Extrapolated)[2]

Table 1: Summary of the core physical and chemical properties of this compound.

Spectroscopic and Analytical Data

Mass spectrometry is a primary technique for the identification and characterization of this compound.

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI)
Precursor Ion (m/z) [M+H]⁺[2]
Precursor m/z 352.1656[2]
Key MS/MS Fragments (m/z) 130, 144, 170[2]

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in public repositories, ¹H and ¹³C NMR are standard methods for its structural confirmation. A representative protocol for analysis would involve dissolving the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for analysis. The resulting ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indole (tryptophan) and phenyl (phenylalanine) rings, as well as distinct signals for the α-protons and β-protons of each amino acid residue.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for synthesizing this compound. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with Fmoc-L-Phenylalanine in a solvent like N,N-Dimethylformamide (DMF).[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of phenylalanine by treating the resin with a 20% solution of piperidine in DMF.[4] This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: Activate the second amino acid, Fmoc-L-Tryptophan(Boc)-OH (with its indole side chain protected by a tert-butoxycarbonyl group), using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).[4][5] Add this activated mixture to the resin to form the peptide bond.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the Boc protecting group from the tryptophan side chain. This is achieved by treating the resin with a cleavage cocktail, typically a strong acid solution such as 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.[6]

  • Precipitation and Isolation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether, followed by centrifugation to isolate the solid product.[4]

spss_workflow start Start: Fmoc-Phe-Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 2. Couple Fmoc-Trp(Boc)-OH (HBTU/DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 3. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF/DCM) deprotect2->wash3 cleave 4. Cleavage from Resin (TFA Cocktail) wash3->cleave end Crude this compound cleave->end

Fig 1. Workflow for Solid-Phase Peptide Synthesis of this compound.
Purification and Analysis

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its purity is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Inject the solution onto a preparative RP-HPLC system equipped with a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Fraction Collection: Collect fractions corresponding to the major product peak detected by UV absorbance (typically at 220 nm and 280 nm).

  • Analysis: Analyze the collected fractions using analytical LC-MS to confirm the molecular weight and assess purity.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy, white powder.[7]

purification_workflow crude Crude Peptide hplc Preparative RP-HPLC crude->hplc fractions Collect Fractions hplc->fractions lcms LC-MS Analysis fractions->lcms pool Pool Pure Fractions lcms->pool lyo Lyophilization pool->lyo final Pure this compound lyo->final

Fig 2. General workflow for the purification and analysis of synthetic peptides.

Biological Activity and Signaling Pathways

This compound is recognized primarily as an antihypertensive peptide due to its inhibitory activity against the Angiotensin-Converting Enzyme (ACE).[1]

ACE Inhibition Signaling Pathway

ACE plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. It also degrades bradykinin, a vasodilator. The inhibitory action of this compound modulates these processes.

Mechanism of Action:

  • ACE Inhibition: this compound directly inhibits ACE, reducing the production of angiotensin II.[1]

  • Vasodilation: Reduced angiotensin II levels lead to decreased vasoconstriction. Furthermore, ACE inhibition prevents the breakdown of bradykinin, which promotes the synthesis of Nitric Oxide (NO), a powerful vasodilator. This compound has been shown to dose-dependently increase NO levels.[1][8]

  • Endothelin-1 Reduction: The peptide also decreases levels of Endothelin-1 (ET-1), a potent vasoconstrictor peptide.[1] The interplay between NO and ET-1 is crucial for maintaining vascular homeostasis.[9]

This multi-faceted mechanism—reducing vasoconstrictors (Angiotensin II, ET-1) while promoting vasodilators (NO)—underlies the antihypertensive effect of this compound.

ace_inhibition_pathway cluster_main Vascular Tone Regulation trp_phe This compound ace Angiotensin-Converting Enzyme (ACE) trp_phe->ace Inhibits no Nitric Oxide (NO) (Vasodilator) trp_phe->no Increases et1 Endothelin-1 (ET-1) (Vasoconstrictor) trp_phe->et1 Decreases ang2 Angiotensin II (Vasoconstrictor) ace->ang2 Produces vasoconstriction Blood Vessel Constriction ang2->vasoconstriction Promotes vasodilation Blood Vessel Relaxation no->vasodilation Promotes et1->vasoconstriction Promotes

Fig 3. Signaling pathway of this compound as an ACE inhibitor.

References

In-Depth Technical Guide: Physicochemical Properties of H-Trp-Phe-OH (Tryptophyl-Phenylalanine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for the dipeptide H-Trp-Phe-OH, also known as Tryptophyl-Phenylalanine. This dipeptide is formed from the amino acids tryptophan and phenylalanine and is a subject of interest in various research and development fields, including pharmaceutical development and neuroscience.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical method development, and computational modeling.

ParameterValueReferences
Molecular Formula C₂₀H₂₁N₃O₃[1][2][3][4][5]
Molecular Weight 351.41 g/mol [1][3][6]
Monoisotopic Mass 351.158291553 Da[2][7]

Logical Relationships: Peptide Composition

The dipeptide this compound is structurally composed of two amino acid residues, L-Tryptophan and L-Phenylalanine, linked by a peptide bond. The diagram below illustrates this fundamental relationship.

G cluster_amino_acids Constituent Amino Acids tryptophan L-Tryptophan (Trp) peptide_bond Peptide Bond Formation tryptophan->peptide_bond phenylalanine L-Phenylalanine (Phe) phenylalanine->peptide_bond dipeptide This compound (Tryptophyl-Phenylalanine) peptide_bond->dipeptide

Caption: Logical diagram illustrating the formation of this compound.

References

Spectroscopic Analysis of H-Trp-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of the dipeptide H-Tryptophanyl-L-Phenylalanine (H-Trp-Phe-OH). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the analysis of peptides. This document outlines the principles, experimental protocols, and data interpretation for various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Molecular Structure and Properties

This compound is a dipeptide composed of tryptophan and phenylalanine residues. The presence of the indole ring of tryptophan and the phenyl group of phenylalanine gives this molecule distinct spectroscopic properties.

  • Molecular Formula: C₂₀H₂₁N₃O₃[1][2]

  • Molecular Weight: 351.41 g/mol [1][2]

  • IUPAC Name: 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[3] For a dipeptide like this compound, 1D ¹H NMR and 2D correlation spectroscopy (COSY) are particularly informative.[4][5]

Data Presentation: ¹H NMR

Table 1: Predicted ¹H NMR Chemical Shifts for Tryptophan Residue

ProtonPredicted Chemical Shift (ppm)
4.2 (dd)
3.2 (dd), 3.3 (dd)
Indole Protons7.0 - 7.8

Note: Data is based on a predicted spectrum for the tryptophan amino acid and may vary for the dipeptide.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the exchange of labile protons (e.g., amide and amine protons). Using D₂O will result in the exchange of these protons with deuterium, simplifying the spectrum.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Set the temperature to a constant value, typically 298 K (25 °C).

    • Reference the spectrum to an internal standard, such as trimethylsilane (TMS) or the residual solvent peak.[5]

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 2D COSY Acquisition:

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks. This is crucial for assigning protons that are scalar-coupled, such as the α- and β-protons within each amino acid residue.[4] The acquisition time for a COSY spectrum can be around 20 minutes or more.[5]

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the 1D spectrum to determine the relative number of protons.

    • Analyze the cross-peaks in the COSY spectrum to connect coupled protons and assign the resonances to specific protons in the this compound molecule.

Visualization: NMR Experimental Workflow

G Figure 1: NMR Experimental Workflow A Sample Preparation (Dissolve this compound in D2O) B Instrument Setup (High-Field NMR, 298 K) A->B C 1D 1H NMR Acquisition B->C D 2D COSY Acquisition B->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Analysis (Peak Assignment, Integration) E->F G Structural Elucidation F->G

Caption: Figure 1: A generalized workflow for the NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and sequence of peptides. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which typically produces protonated molecular ions [M+H]⁺.[6]

Data Presentation: Mass Spectrometry

Table 2: ESI-MS/MS Data for this compound

ParameterValueReference
Precursor Ion ([M+H]⁺)352.1656 m/z[1]
Top Peak (m/z)335.1[1]
2nd Highest Peak (m/z)159.1[1]
3rd Highest Peak (m/z)132.1[1]

Note: The fragmentation pattern can provide information about the amino acid sequence.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of an acid (e.g., formic acid) to promote protonation.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source (e.g., an ion trap or quadrupole time-of-flight (Q-TOF) instrument).[1]

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound.

  • MS/MS Acquisition (Tandem MS):

    • Select the precursor ion ([M+H]⁺) for fragmentation.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the amino acid sequence. Common fragment ions include b- and y-ions, which result from cleavage of the peptide backbone.

Visualization: Mass Spectrometry Fragmentation

G Figure 2: Simplified MS/MS Fragmentation cluster_0 This compound ([M+H]+) cluster_1 Fragment Ions H H Trp Trp H->Trp Phe Phe Trp->Phe b1 b-ion (Trp) Trp->b1 b-ion cleavage OH OH Phe->OH y1 y-ion (Phe) Phe->y1 y-ion cleavage

Caption: Figure 2: A diagram illustrating the generation of b- and y-type fragment ions in MS/MS.

UV-Vis Absorption and Fluorescence Spectroscopy

The aromatic side chains of tryptophan and phenylalanine give this compound characteristic absorption and emission spectra. UV-Vis spectroscopy is often used for concentration determination, while fluorescence spectroscopy provides information about the local environment of the aromatic residues.[7][8]

Data Presentation: UV-Vis and Fluorescence

Table 3: Spectroscopic Properties of Trp-Phe Dipeptide

TechniqueParameterWavelength (nm)Reference
FluorescenceExcitation (λ_ex)280[9]
Emission (λ_em)390 / 423[9]
UV-VisAbsorption Maxima (λ_max)~280 (for Trp)[10][11]

Note: The fluorescence emission of tryptophan is particularly sensitive to its environment.[8]

Experimental Protocol: UV-Vis and Fluorescence
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from approximately 240 nm to 320 nm. The buffer solution should be used as a blank.

    • The absorbance at the maximum wavelength (around 280 nm for tryptophan) can be used to determine the peptide concentration using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to 280 nm to selectively excite the tryptophan residue.[9]

    • Record the emission spectrum, typically from 300 nm to 500 nm.

    • The position and intensity of the emission maximum can provide insights into the conformational state and solvent exposure of the tryptophan side chain.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable technique for studying the secondary structure of peptides and proteins in solution.[8] While short peptides like this compound are unlikely to form stable secondary structures like alpha-helices or beta-sheets, CD can still provide information about their conformational preferences. The aromatic side chains of tryptophan and phenylalanine can also contribute to the CD spectrum in the far-UV region.[12]

Experimental Protocol: Circular Dichroism
  • Sample Preparation: Prepare a solution of this compound in a non-absorbing buffer (e.g., phosphate buffer) at a concentration suitable for CD measurements (typically in the micromolar range).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

  • CD Spectrum Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).

    • Maintain a constant temperature using a Peltier temperature controller.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, can be analyzed to identify any characteristic structural features. A random coil conformation typically shows a strong negative band around 200 nm.[13]

Visualization: Spectroscopic Techniques Relationship

G Figure 3: Interrelation of Spectroscopic Information This compound This compound NMR NMR This compound->NMR Mass Spec Mass Spec This compound->Mass Spec UV-Vis UV-Vis This compound->UV-Vis Fluorescence Fluorescence This compound->Fluorescence CD CD This compound->CD Structure Structure NMR->Structure Identity Identity Mass Spec->Identity UV-Vis->Identity Environment Environment Fluorescence->Environment Conformation Conformation CD->Conformation

Caption: Figure 3: The relationship between different spectroscopic techniques and the information they provide about this compound.

References

Methodological & Application

Application Note and Protocol for the Purification of H-Trp-Phe-OH by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the dipeptide H-Trp-Phe-OH (Tryptophan-Phenylalanine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This dipeptide is of interest in various research fields, including as an antihypertensive peptide with inhibitory activity on the angiotensin-converting enzyme (ACE).[1] The protocol herein is designed to offer a robust starting point for achieving high purity of this compound for subsequent research and development applications.

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and proteins.[2] The separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For peptides, retention is primarily governed by their hydrophobicity.[2] this compound, composed of two hydrophobic amino acids, Tryptophan (Trp) and Phenylalanine (Phe), is well-suited for purification by RP-HPLC.

This application note details the analytical and preparative scale purification of this compound, including sample preparation, HPLC conditions, and post-purification analysis.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C20H21N3O3[3]
Molecular Weight 351.4 g/mol [3]
Amino Acid Composition L-Tryptophan, L-Phenylalanine
Structure This compound
Solubility Soluble in DMSO.[1][4]

Experimental Protocols

Materials and Reagents
  • Crude this compound peptide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure reproducible results.

  • Dissolution: Dissolve the crude this compound peptide in a suitable solvent. A common starting point is a mixture of the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but it is important to minimize its volume as it can affect the chromatography.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

Analytical RP-HPLC Method Development

An analytical run is first performed to determine the retention time of this compound and to optimize the separation from impurities.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm, 100-300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient

Note: The aromatic side chains of Tryptophan and Phenylalanine allow for sensitive detection at 280 nm, while the peptide backbone is detected at 214 nm.[2]

Preparative RP-HPLC Purification

Based on the analytical results, the method is scaled up for preparative purification.

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm, 100-300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run (e.g., a shallower gradient around the elution time of the target peptide)
Flow Rate 15-20 mL/min
Detection UV at 214 nm and 280 nm
Sample Loading Up to several hundred milligrams, depending on column capacity and crude purity
Column Temperature Ambient
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peak observed in the chromatogram.

  • Analyze the purity of the collected fractions by analytical RP-HPLC using the method described in section 3.3.

  • Pool the fractions with the desired purity.

Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The following tables summarize typical data obtained during the purification of this compound.

Table 1: Analytical HPLC Data

CompoundRetention Time (min)Purity (%)
Crude this compound15.885
Purified this compound15.8>98

Table 2: Preparative HPLC Performance

ParameterValue
Crude Sample Load 200 mg
Column Dimensions 21.2 x 250 mm
Yield of Purified Peptide 160 mg
Recovery 80%
Final Purity >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolution Dissolve Crude This compound filtration Filter Sample (0.22 µm) dissolution->filtration analytical Analytical HPLC (Method Development) filtration->analytical preparative Preparative HPLC (Scale-up) analytical->preparative collection Fraction Collection preparative->collection analysis Purity Analysis of Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product final_product lyophilization->final_product Purified This compound

Caption: Workflow for the purification of this compound by RP-HPLC.

Purification Strategy Logic

purification_logic start Crude this compound hydrophobicity Hydrophobic Nature of Trp and Phe start->hydrophobicity rp_hplc Reversed-Phase HPLC hydrophobicity->rp_hplc stationary_phase Non-Polar Stationary Phase (e.g., C18) rp_hplc->stationary_phase mobile_phase Polar Mobile Phase (ACN/Water Gradient) rp_hplc->mobile_phase separation Separation based on Differential Hydrophobicity stationary_phase->separation mobile_phase->separation detection UV Detection (214 nm & 280 nm) separation->detection result High Purity this compound detection->result

Caption: Logical flow of the RP-HPLC purification strategy for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using reversed-phase HPLC. The described methods, from sample preparation to analytical and preparative chromatography, offer a reliable framework for obtaining this dipeptide at high purity. The provided workflows and logical diagrams serve to clarify the experimental process and underlying principles. This methodology is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development.

References

Application Notes: The Dipeptide H-Trp-Phe-OH as a Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-Trp-Phe-OH, or L-Tryptophyl-L-phenylalanine, is a dipeptide composed of the aromatic amino acids tryptophan and phenylalanine.[1][2] Its unique structural and physicochemical properties, stemming from the bulky indole and phenyl side chains, make it a valuable building block in the synthesis of peptides with significant therapeutic potential.[3][4] This dipeptide is incorporated into peptide sequences to enhance biological activity, improve metabolic stability, and modulate cellular interactions. These application notes provide an overview of its use in drug discovery, focusing on constrained peptides, modulation of signaling pathways, and development of antimicrobial agents, complete with relevant experimental protocols.

Applications in Drug Discovery and Development

The incorporation of the Trp-Phe motif into peptide structures is a key strategy in medicinal chemistry for developing potent and specific therapeutic agents.

Constrained ("Stapled") Peptides for Enhanced Stability

Natural peptides often suffer from poor metabolic stability and low conformational rigidity, limiting their therapeutic use.[5] A modern approach to overcome these limitations is "peptide stapling," which introduces a synthetic brace to lock the peptide into its bioactive conformation. The tryptophan and phenylalanine residues are ideal candidates for such intramolecular cross-linking.

A key method involves a palladium-catalyzed C-H activation process to form a covalent bond directly between a tryptophan residue and an iodo-phenylalanine residue within the same peptide chain.[5] This creates a structurally constrained, macrocyclic peptide with improved stability and cell-penetrating capabilities. This technique is versatile and can be applied in both solution-phase and solid-phase peptide synthesis (SPPS).[5]

G cluster_workflow Peptide Stapling via C-H Activation start Linear Peptide Precursor (Containing Trp and Iodo-Phe) process Intramolecular Pd-Catalyzed C-H Arylation start->process Pd(OAc)2, AgBF4, Acid, Solvent (DMF) end Constrained (Stapled) Peptide (Enhanced Stability) process->end Formation of Trp-Phe C-C bond G cluster_wnt Canonical Wnt/β-Catenin Signaling Pathway cluster_nuc Canonical Wnt/β-Catenin Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3) Dsh->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Wnt OFF BetaCateninNuc β-Catenin BetaCatenin->BetaCateninNuc Wnt ON: Accumulates & Translocates Nucleus NUCLEUS TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes Activates Inhibitor Trp-Phe Peptide Inhibitor Inhibitor->BetaCateninNuc Blocks Interaction with Co-activators G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: C-terminal Amino Acid coupled to Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Step: Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final AA

References

Applications of H-Trp-Phe-OH in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp-Phe-OH, a dipeptide composed of L-tryptophan and L-phenylalanine, is an emerging molecule of interest in neuroscience research. While direct studies on its specific neuroprotective roles are limited, the known functions of its constituent amino acids and related tryptophan-containing dipeptides suggest its potential in modulating key pathological processes in neurodegenerative diseases. Tryptophan is a precursor to the neurotransmitter serotonin and is involved in pathways that can influence neuroinflammation. Phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamine neurotransmitters like dopamine. Research on similar dipeptides, such as Tryptophan-Methionine (Trp-Met) and Tryptophan-Tyrosine (Trp-Tyr), has demonstrated neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation and amyloid-beta (Aβ) deposition.[1][2] This document provides a detailed overview of the potential applications of this compound in neuroscience research, along with extrapolated experimental protocols based on studies of related compounds.

Potential Applications in Neuroscience

Based on the activities of related tryptophan-containing peptides, this compound is a candidate for investigation in several areas of neuroscience research:

  • Neuroprotection in Alzheimer's Disease (AD): Given that other tryptophan-containing dipeptides have been shown to reduce Aβ deposition and suppress microglial activation, this compound may exert similar protective effects.[1][2]

  • Modulation of Neuroinflammation: Tryptophan metabolites are known to influence microglial and astrocyte activity. This compound could potentially modulate inflammatory responses in the central nervous system.

  • Investigation of Neurotransmitter Pathways: As a source of tryptophan and phenylalanine, this dipeptide could influence the synthesis of serotonin and catecholamines, making it a tool to study the interplay of these neurotransmitter systems in health and disease.

  • Blood-Brain Barrier Permeability Studies: The ability of small peptides to cross the blood-brain barrier is of significant interest for drug delivery. Investigating the transport of this compound could provide insights into dipeptide transport mechanisms.

Quantitative Data Summary

Direct quantitative data for this compound in neuroscience applications is not yet available in the literature. The following table summarizes data from studies on related molecules to provide a reference for expected effective concentrations and observed effects.

Compound/MoleculeExperimental ModelConcentration/DoseKey Quantitative FindingReference
Tryptophan-Methionine (WM) Dipeptide 5xFAD mice (Alzheimer's model)50 mg/kg/day (oral)Reduced Aβ deposition in the cortex and hippocampus.[1][2]
Arginine-Arginine (RR) Dipeptide In vitro Aβ42 aggregation assay8 µMInhibited Aβ42 aggregation by 26% after 210 minutes.[3]
Phenylalanine (Phe) Mouse cerebellar organotypic slices1.2 mM and 2.4 mMSignificant reduction in the area covered by Myelin Basic Protein (MBP) after 21 days.[4][5][6]
Plant Extracts (Limonium brasiliense) SH-SY5Y cells with Aβ25-35 toxicity7.81 to 31.25 µg/mLIncreased cell viability by up to 70% compared to Aβ-treated cells.[7]

Experimental Protocols

The following are detailed, extrapolated protocols for investigating the potential neuroprotective effects of this compound.

Protocol 1: In Vitro Assessment of Neuroprotection against Amyloid-Beta Toxicity in SH-SY5Y Cells

This protocol is designed to evaluate the potential of this compound to protect neuronal cells from Aβ-induced toxicity, a hallmark of Alzheimer's disease.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Amyloid-beta 1-42 (Aβ42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.

  • Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound.

    • Incubate for 2 hours.

    • Add aggregated Aβ42 to the wells to a final concentration of 10 µM.

    • Incubate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of cells treated with Aβ42 alone to those pre-treated with this compound.

Expected Outcome: If this compound is neuroprotective, a dose-dependent increase in cell viability will be observed in the pre-treated groups compared to the group treated with Aβ42 alone.

Protocol 2: Assessment of Anti-inflammatory Effects on Lipopolysaccharide (LPS)-Activated Microglia

This protocol aims to determine if this compound can modulate the inflammatory response of microglia, the primary immune cells of the brain.

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis:

    • Compare the levels of nitrite, TNF-α, and IL-6 in LPS-stimulated cells with and without this compound pre-treatment.

Expected Outcome: A reduction in the levels of NO, TNF-α, and IL-6 in the this compound treated groups would indicate an anti-inflammatory effect.

Protocol 3: In Vivo Evaluation in a Mouse Model of Alzheimer's Disease

This protocol outlines a general approach for assessing the in vivo efficacy of this compound in a transgenic mouse model of AD, such as the 5xFAD model.[1][2]

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle (e.g., sterile saline)

  • Morris Water Maze or other behavioral testing apparatus

  • Immunohistochemistry reagents (anti-Aβ, anti-Iba1 antibodies)

  • ELISA kits for brain cytokine levels

Procedure:

  • Animal Treatment:

    • At an appropriate age (e.g., 3 months), divide the 5xFAD mice into a vehicle control group and an this compound treatment group.

    • Administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg, based on similar dipeptide studies) for a period of 3-6 months.[1]

  • Behavioral Testing:

    • In the final month of treatment, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ to quantify plaque load.

    • Stain with anti-Iba1 to assess microglial activation.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of soluble and insoluble Aβ using ELISA.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in brain homogenates.

  • Data Analysis:

    • Compare behavioral performance, Aβ plaque load, microglial activation, and cytokine levels between the vehicle-treated and this compound-treated 5xFAD mice.

Expected Outcome: If this compound is effective in vivo, treated mice would be expected to show improved cognitive function, reduced Aβ pathology, and decreased neuroinflammation compared to the control group.

Visualizations

Signaling_Pathway_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta Amyloid-Beta (Aβ) Receptor Neuronal Receptor Abeta->Receptor Activates HTP This compound HTP->Receptor Modulates? Inflammation Neuroinflammatory Pathways (e.g., NF-κB) HTP->Inflammation Inhibits? Survival Neuronal Survival Pathways HTP->Survival Promotes? Receptor->Inflammation Apoptosis Apoptotic Pathways Inflammation->Apoptosis Promotes Inflammation->Survival Inhibits

Caption: Proposed mechanism of this compound neuroprotection.

Experimental_Workflow_In_Vitro start Start: Seed SH-SY5Y Cells pretreat Pre-treat with this compound (Various Concentrations) start->pretreat induce Induce Toxicity (e.g., with Amyloid-Beta) pretreat->induce incubate Incubate for 24 hours induce->incubate measure Measure Cell Viability (MTT Assay) and Inflammatory Markers (ELISA) incubate->measure analyze Data Analysis and Comparison measure->analyze end End: Assess Neuroprotective Effect analyze->end

Caption: In vitro experimental workflow for this compound.

Conclusion

While direct research on the applications of this compound in neuroscience is still in its nascent stages, the existing evidence from related tryptophan-containing dipeptides and the fundamental roles of its constituent amino acids provide a strong rationale for its investigation as a potential neuroprotective and anti-inflammatory agent. The protocols outlined in this document offer a foundational framework for researchers to explore the therapeutic potential of this compound in the context of neurodegenerative diseases. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.

References

Application Notes and Protocols for H-Trp-Phe-OH in Peptide-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Trp-Phe-OH, composed of L-tryptophan and L-phenylalanine, is a molecule of significant interest in the study of peptide-protein interactions. Its constituent aromatic amino acids are known to play crucial roles in molecular recognition and binding events within biological systems.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate these interactions, with a particular focus on its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2] The protocols outlined herein are intended to provide researchers with the necessary information to design and execute experiments to characterize the binding affinity and kinetics of this compound with target proteins.

Mechanism of Action: ACE Inhibition

This compound has been identified as an antihypertensive peptide that exerts its effect through the inhibition of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a central component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound leads to an increase in bradykinin levels, further contributing to the antihypertensive effect.[2]

Below is a diagram illustrating the signaling pathway of the renin-angiotensin system and the point of inhibition by this compound.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction (stimulates) Renin Renin ACE ACE Bradykinin Bradykinin H_Trp_Phe_OH This compound H_Trp_Phe_OH->ACE (inhibits) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments (degradation) Vasodilation Vasodilation Bradykinin->Vasodilation (promotes)

Caption: Renin-Angiotensin System and this compound Inhibition.

Applications in Peptide-Protein Interaction Studies

This compound serves as an excellent model dipeptide for investigating the fundamental principles of peptide-protein interactions, particularly those involving aromatic residues. The tryptophan and phenylalanine side chains can engage in various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, which are critical for molecular recognition at protein interfaces.

Quantitative Data on ACE Inhibitory Peptides

Peptide SequenceIC50 (µM)Source Organism/MethodReference
Ile-Trp0.50Chlorella sorokiniana[3]
Val-Trp0.58Chlorella sorokiniana[3]
Leu-Trp1.11Chlorella sorokiniana[3]
Trp-Val307.61Chlorella sorokiniana[3]
KW (Lys-Trp)7.8Synthetic[4]
KWLP (Lys-Trp-Leu-Pro)5.5Synthetic[4]
WWNW19.98 ± 8.19Synthetic[5][6]
WRQF36.76 ± 1.32Synthetic[5][6]
WFRV21.84 ± 1.23Synthetic[5][6]
YYWK19.98 ± 8.19Synthetic[5][6]
WWDW25.43 ± 1.56Synthetic[5][6]
WWTY33.11 ± 1.25Synthetic[5][6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with a target protein, such as ACE, are provided below.

In Vitro ACE Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro ACE inhibitory activity of this compound.

Workflow:

ACE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Solution - this compound dilutions - Substrate (HHL) - Buffers Start->Prepare_Reagents Pre_incubation Pre-incubate ACE with This compound or Buffer Prepare_Reagents->Pre_incubation Add_Substrate Add Substrate (HHL) and Incubate Pre_incubation->Add_Substrate Stop_Reaction Stop Reaction (e.g., with HCl) Add_Substrate->Stop_Reaction Measure_Product Measure Product Formation (e.g., Hippuric Acid absorbance) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End ITC_Workflow Start Start Prepare_Samples Prepare Protein and this compound in Identical Buffer Start->Prepare_Samples Load_Calorimeter Load Protein into Sample Cell and this compound into Syringe Prepare_Samples->Load_Calorimeter Equilibrate Equilibrate System to Desired Temperature Load_Calorimeter->Equilibrate Titration Perform Serial Injections of This compound into Protein Solution Equilibrate->Titration Record_Heat Record Heat Change After Each Injection Titration->Record_Heat Analyze_Data Analyze Data to Determine Kd, ΔH, and Stoichiometry Record_Heat->Analyze_Data End End Analyze_Data->End SPR_Workflow Start Start Immobilize_Protein Immobilize Target Protein on Sensor Chip Start->Immobilize_Protein Equilibrate_Chip Equilibrate Sensor Chip with Running Buffer Immobilize_Protein->Equilibrate_Chip Inject_Peptide Inject this compound at Various Concentrations (Analyte) Equilibrate_Chip->Inject_Peptide Monitor_Binding Monitor Association and Dissociation in Real-Time Inject_Peptide->Monitor_Binding Regenerate_Chip Regenerate Sensor Chip Surface Monitor_Binding->Regenerate_Chip Analyze_Sensorgrams Analyze Sensorgrams to Determine ka, kd, and KD Monitor_Binding->Analyze_Sensorgrams Regenerate_Chip->Inject_Peptide Repeat for each concentration End End Analyze_Sensorgrams->End Fluorescence_Quenching_Workflow Start Start Prepare_Samples Prepare Protein Solution and This compound Titrant Start->Prepare_Samples Measure_Initial_Fluorescence Measure Initial Fluorescence of the Protein Solution Prepare_Samples->Measure_Initial_Fluorescence Titrate_Peptide Titrate with this compound and Incubate Measure_Initial_Fluorescence->Titrate_Peptide Measure_Fluorescence_Quenching Measure Fluorescence Quenching After Each Addition Titrate_Peptide->Measure_Fluorescence_Quenching Correct_for_Inner_Filter Correct for Inner-Filter Effects Measure_Fluorescence_Quenching->Correct_for_Inner_Filter Analyze_Data Analyze Quenching Data to Determine Binding Affinity Correct_for_Inner_Filter->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for H-Trp-Phe-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Trp-Phe-OH, composed of L-tryptophan and L-phenylalanine, serves as a valuable substrate for various enzymatic assays, particularly in the study of proteases and the screening of their inhibitors. Its structure, featuring two aromatic amino acid residues, makes it a target for specific peptidases. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, with a focus on its application as a substrate for Angiotensin-Converting Enzyme (ACE) and its potential use with chymotrypsin.

Application 1: Substrate for Angiotensin-Converting Enzyme (ACE) Assays and Inhibitor Screening

This compound is recognized as an antihypertensive peptide with inhibitory activity against Angiotensin-Converting Enzyme (ACE)[1]. ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure[2][3]. Therefore, this compound can be utilized as a substrate in assays designed to screen for ACE inhibitors, a major class of therapeutic drugs.

Signaling Pathway: The Renin-Angiotensin System (RAS)

ACE plays a crucial role in the RAS by converting angiotensin I to the potent vasoconstrictor angiotensin II[2][4]. Inhibiting ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitors ACE Inhibitors ACE ACE ACE_Inhibitors->ACE Inhibition Renin Renin (from Kidney)

Caption: The Renin-Angiotensin System (RAS) pathway.

Experimental Protocol: ACE Inhibition Assay

This protocol is adapted from established methods for measuring ACE activity using peptide substrates[4][5][6]. The assay measures the cleavage of this compound by ACE, and the subsequent quantification of one of the products.

Materials:

  • This compound substrate solution (e.g., 1 mM in assay buffer)

  • Angiotensin-Converting Enzyme (from rabbit lung) solution (e.g., 2 mU/mL in assay buffer)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl

  • Test compounds (potential ACE inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping Solution: 1 M HCl

  • Detection Reagent (e.g., OPA/NAC for fluorescence detection of the cleaved Phe residue)

  • 96-well microplate (black for fluorescence)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and equilibrate them to the assay temperature (37°C).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 20 µL of Assay Buffer (for control) or test compound at various concentrations.

    • 20 µL of this compound substrate solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Reaction: Initiate the reaction by adding 10 µL of ACE solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M HCl.

  • Detection:

    • Add 100 µL of the detection reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of ACE inhibition for each test compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Quantitative Data: ACE Inhibitory Peptides
Peptide SequenceIC50 (µM)[7]
WWNW19.98 ± 8.19
WRQF21.34 ± 3.45
WFRV25.67 ± 2.89
YYWK28.91 ± 5.21
WWDW33.45 ± 4.76
WWTY36.76 ± 1.32

Application 2: Substrate for Chymotrypsin and Other Proteases

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tryptophan, tyrosine, and phenylalanine. Given its composition, this compound is a potential substrate for chymotrypsin and similar proteases.

Experimental Protocol: Chymotrypsin Activity Assay

This protocol is a general guideline based on standard chymotrypsin assays[8]. The cleavage of the peptide bond in this compound can be monitored by detecting the appearance of the free amino group of phenylalanine or the free carboxyl group of tryptophan.

Materials:

  • This compound substrate solution (e.g., 1 mM in assay buffer)

  • α-Chymotrypsin solution (e.g., 10 µg/mL in 1 mM HCl)

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8

  • Detection Reagent (e.g., Ninhydrin for colorimetric detection of primary amines)

  • Stopping Solution (e.g., 3 M Acetic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and equilibrate to the assay temperature (25°C).

  • Assay Setup: In a 96-well microplate, add 100 µL of this compound substrate solution to each well.

  • Enzyme Reaction: Initiate the reaction by adding 10 µL of α-chymotrypsin solution.

  • Incubation: Incubate at 25°C. At various time points (e.g., 0, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture.

  • Stop Reaction: Stop the reaction by adding the aliquot to a tube containing the stopping solution.

  • Detection:

    • Add the detection reagent (e.g., Ninhydrin reagent) to each tube.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes).

    • After cooling, measure the absorbance at 570 nm.

  • Data Analysis: Plot the absorbance against time to determine the initial reaction velocity. Kinetic parameters such as Km and Vmax can be determined by measuring the initial velocities at varying substrate concentrations.

Quantitative Data: General Protease Substrate Parameters

The following table outlines typical parameters that should be determined when characterizing this compound as a substrate for a given protease.

ParameterDescriptionTypical Range
Km (Michaelis constant) Substrate concentration at which the reaction rate is half of Vmax.µM to mM
Vmax (Maximum velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.µmol/min/mg or similar
kcat (Turnover number) The number of substrate molecules converted to product per enzyme molecule per unit of time.s⁻¹
kcat/Km (Catalytic efficiency) A measure of how efficiently an enzyme converts a substrate into a product.M⁻¹s⁻¹
Optimal pH The pH at which the enzyme exhibits maximum activity.Varies with enzyme
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Varies with enzyme

General Experimental Workflow for Enzyme Assay Development

The development of a robust enzyme assay using this compound follows a logical progression of steps to ensure accuracy, reproducibility, and suitability for the intended application, such as high-throughput screening[9][10][11].

Assay_Workflow A 1. Feasibility Study - Identify Enzyme and Substrate - Select Detection Method B 2. Assay Optimization - Buffer (pH, ionic strength) - Temperature - Substrate & Enzyme Concentrations A->B Proceed C 3. Determination of Kinetic Parameters - Measure initial velocities - Calculate Km and Vmax B->C Optimized Conditions D 4. Assay Validation - Reproducibility - Z'-factor (for HTS) - Positive/Negative Controls C->D Kinetic Profile E 5. Application - Inhibitor Screening (IC50) - Enzyme Characterization D->E Validated Assay

Caption: General workflow for enzyme assay development.

Conclusion

This compound is a versatile dipeptide substrate with direct applications in the study of ACE and potential use in assays for other proteases like chymotrypsin. The protocols and data presented here provide a comprehensive guide for researchers and scientists in drug development to effectively utilize this compound in their enzyme assay workflows. Experimental determination of specific kinetic parameters for each enzyme-substrate pair is crucial for robust and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: H-Trp-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the dipeptide H-Trp-Phe-OH. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in dipeptide synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Coupling: The formation of the peptide bond between Tryptophan (Trp) and Phenylalanine (Phe) may be inefficient.

    • Solution:

      • Choice of Coupling Reagent: For solution-phase synthesis, carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are common. However, for potentially challenging couplings involving bulky amino acids like Trp and Phe, more efficient uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP may provide higher yields.

      • Reaction Conditions: Ensure anhydrous (water-free) conditions, as water can hydrolyze activated esters and consume coupling reagents. Reactions are typically run in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

      • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the N-protected Tryptophan derivative can help drive the reaction to completion.

  • Side Reactions: Several side reactions can consume starting materials or the desired product.

    • Solution:

      • Racemization: The chirality of the amino acids can be compromised during activation. Using additives like HOBt can help suppress racemization.

      • Tryptophan Side Chain Reactions: The indole side chain of tryptophan is susceptible to oxidation and alkylation. Using a Boc protecting group on the indole nitrogen (e.g., Boc-Trp(Boc)-OH) can prevent these side reactions. During the final deprotection, scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) should be included in the cleavage cocktail.[1]

  • Purification Losses: Significant amounts of the product may be lost during work-up and purification steps.

    • Solution:

      • Work-up: Ensure that the pH is carefully adjusted during aqueous washes to prevent the product from dissolving in the aqueous layer.

      • Chromatography: Optimize your purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying peptides.[2][3]

Q2: I am observing unexpected byproducts in my final product analysis (e.g., by HPLC or Mass Spectrometry). What could they be?

A2: The presence of unexpected peaks suggests side reactions or impurities. Common byproducts include:

  • Diketopiperazine Formation: This is a common side reaction in dipeptide synthesis, where the N-terminal amino group of the dipeptide attacks the C-terminal ester, leading to a cyclic byproduct and cleavage from the resin if solid-phase synthesis is used.[1]

    • Prevention: This is more prevalent in solid-phase synthesis at the dipeptide stage. In solution-phase, ensuring complete N-terminal protection until the final step can mitigate this.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

    • Prevention: The addition of HOBt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.

  • Double Incorporation or Deletion: In solid-phase synthesis, incomplete deprotection can lead to the next amino acid not being added (deletion), while incomplete coupling can sometimes be followed by the addition of two units of the next amino acid in the subsequent cycle.

    • Prevention: Ensure each coupling and deprotection step is monitored for completion (e.g., using a Kaiser test).

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity. A single sharp peak on a reversed-phase column (like a C18 column) is indicative of a pure compound.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide and the presence of both amino acid residues.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route for this compound?

A: A common and effective method is the solution-phase synthesis, which typically involves three main stages:

  • Coupling: An N-terminally protected Tryptophan derivative (e.g., Boc-Trp-OH) is coupled with a C-terminally protected Phenylalanine derivative (e.g., H-Phe-OMe).

  • C-Terminal Deprotection: The methyl ester of the resulting protected dipeptide (Boc-Trp-Phe-OMe) is hydrolyzed (saponified), typically using a base like NaOH.

  • N-Terminal Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

Q: Which protecting groups are most suitable for this synthesis?

A: For the N-terminus of Tryptophan, the tert-butyloxycarbonyl (Boc) group is widely used as it is stable under the conditions of the coupling reaction and can be removed under acidic conditions that generally do not affect the peptide bond. For the C-terminus of Phenylalanine, a methyl ester (-OMe) is a common choice as it can be selectively removed by saponification without cleaving the peptide bond.

Q: What are the key considerations for purifying this compound?

A: Preparative RP-HPLC is the most common method for purifying synthetic peptides.[3] Key considerations include:

  • Column Choice: A C18 column is generally a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%), is typically used.

  • Detection: The peptide can be detected by UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).

Data Presentation

The following table summarizes the reported yield for a specific solution-phase synthesis protocol for the protected precursor of this compound.

StepReactantsCoupling/Reaction ConditionsProductYieldReference
Coupling Boc-(L)-Trp-OSu, HCl·H-(L)-Phe-OMe, NaHCO₃Acetone, 40°C, 10 minutesBoc-Trp-Phe-OMe61%[1]

Experimental Protocols

Protocol 1: Synthesis of Boc-Trp-Phe-OMe (Protected Dipeptide)

This protocol is adapted from a documented synthesis.[1]

  • Reactant Preparation: In a suitable vessel, mix Boc-(L)-Trp-OSu (1.0 equivalent), HCl·H-(L)-Phe-OMe (1.1 equivalents), and NaHCO₃ (1.2 equivalents).

  • Reaction Initiation: Add a minimal amount of acetone and mix thoroughly.

  • Reaction Conditions: Heat the mixture at 40°C for 10 minutes.

  • Work-up:

    • Dissolve the resulting paste in Ethyl Acetate (EtOAc).

    • Wash the organic phase sequentially with 1M aqueous HCl solution and 1M aqueous NaOH solution.

    • Dry the organic phase over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the product, Boc-Trp-Phe-OMe, as a white solid.

Protocol 2: Saponification of Boc-Trp-Phe-OMe

This is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid.

  • Dissolution: Dissolve the Boc-Trp-Phe-OMe (1.0 equivalent) in a mixture of dioxane and water.

  • Hydrolysis: Add NaOH (typically 1.1-1.5 equivalents) and stir the reaction at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~7.

    • Extract the product with an organic solvent like Ethyl Acetate.

    • Dry the organic phase and concentrate to yield Boc-Trp-Phe-OH.

Protocol 3: Deprotection of Boc-Trp-Phe-OH

This is a standard procedure for the removal of a Boc protecting group.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Deprotection: Dissolve the Boc-Trp-Phe-OH in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold ether several times.

  • Drying: Dry the crude this compound peptide under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC as described in the FAQ section.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Step 1: Coupling cluster_intermediate Protected Dipeptide cluster_saponification Step 2: Saponification cluster_intermediate2 N-Protected Dipeptide cluster_deprotection Step 3: Deprotection cluster_final Final Product Boc-Trp-OH Boc-Trp-OH Coupling Coupling Reaction (e.g., EDC/HOBt or HATU) Boc-Trp-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Boc-Trp-Phe-OMe Boc-Trp-Phe-OMe Coupling->Boc-Trp-Phe-OMe Saponification Saponification (NaOH) Boc-Trp-Phe-OMe->Saponification Boc-Trp-Phe-OH Boc-Trp-Phe-OH Saponification->Boc-Trp-Phe-OH Deprotection Boc Removal (TFA) Boc-Trp-Phe-OH->Deprotection This compound This compound Deprotection->this compound

Caption: Solution-phase synthesis workflow for this compound.

troubleshooting_workflow Start Low Yield or Impure Product CheckCoupling Check Coupling Step Start->CheckCoupling CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckDeprotection Check Deprotection Steps Start->CheckDeprotection CouplingReagent Optimize Coupling Reagent (e.g., switch to HATU) CheckCoupling->CouplingReagent ReactionConditions Ensure Anhydrous Conditions & Optimize Stoichiometry CheckCoupling->ReactionConditions SideReactions Investigate Side Reactions (e.g., Racemization, Alkylation) CheckCoupling->SideReactions PurificationLoss Optimize Purification Protocol (HPLC) CheckDeprotection->PurificationLoss AddScavengers AddScavengers SideReactions->AddScavengers Add Scavengers for Trp (TIS, EDT)

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: H-Trp-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Trp-Phe-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Tryptophan Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can occur during cleavage from the solid support or exposure to air and light.

  • Tryptophan Alkylation: The electron-rich indole ring can be alkylated by carbocations generated during the removal of protecting groups or from the resin linker, particularly when using Wang resin.[1]

  • Phenylalanine Racemization: The chiral integrity of phenylalanine can be compromised during the activation and coupling steps, leading to the formation of diastereomers.[2][3]

  • Diketopiperazine (DKP) Formation: As a dipeptide, this compound is prone to intramolecular cyclization to form a stable diketopiperazine, especially during the deprotection of the second amino acid on the solid phase.[4][5][6][7][8]

Q2: How can I minimize tryptophan oxidation?

A2: To minimize tryptophan oxidation, it is recommended to use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water.[9] Additionally, performing the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure to light can be beneficial.

Q3: What is the best strategy to prevent alkylation of the tryptophan side chain?

A3: Using a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) can significantly reduce alkylation. Furthermore, the choice of cleavage cocktail is crucial; using scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) helps to quench the reactive carbocations that cause alkylation.[10] When using arginine in the sequence, the choice of its side-chain protecting group can influence tryptophan alkylation, with Pbf being generally preferred over Pmc.[11]

Q4: How can I reduce the risk of phenylalanine racemization?

A4: Racemization of phenylalanine can be minimized by carefully selecting the coupling reagents. The use of carbodiimides like DCC or DIC in combination with additives such as HOBt or Oxyma Pure is known to suppress racemization.[12] Onium salt-based coupling reagents like HBTU and HATU are also effective, but the choice of base is critical; sterically hindered bases like DIEA should be used judiciously.[13][14] Performing the coupling at lower temperatures can also help maintain stereochemical integrity.

Q5: What are effective methods to prevent diketopiperazine formation?

A5: Diketopiperazine formation is a significant issue at the dipeptide stage. To mitigate this, you can:

  • Use a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to DKP formation.

  • Employ a dipeptide building block (Fmoc-Trp-Phe-OH) for the coupling instead of sequential single amino acid additions.

  • Use milder deprotection conditions for the second amino acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low final yield of this compound Incomplete coupling reactions.Use a more efficient coupling reagent like HATU or HBTU. Double coupling of the second amino acid (Trp) can also improve yield.
Diketopiperazine formation.Synthesize the peptide on a 2-chlorotrityl chloride resin. Alternatively, use a pre-formed Fmoc-Trp-Phe-OH dipeptide for coupling.
Loss of peptide during work-up.Ensure complete precipitation of the peptide after cleavage by using cold diethyl ether and allowing sufficient time for precipitation at low temperatures.
Presence of unexpected peaks in HPLC analysis Tryptophan oxidation (+16 Da or +32 Da).Use a cleavage cocktail with scavengers (e.g., TFA/TIS/H2O 95:2.5:2.5).[9] Work under an inert atmosphere.
Tryptophan alkylation (e.g., +137 Da for t-butyl).Use Fmoc-Trp(Boc)-OH. Add scavengers like EDT to the cleavage cocktail.[10]
Phenylalanine racemization (diastereomeric peak).Optimize coupling conditions: use HOBt or Oxyma Pure as an additive with your coupling reagent.[12] Couple at a lower temperature.
Deletion sequences (missing one amino acid).Ensure complete deprotection and coupling at each step. Perform a Kaiser test to confirm complete coupling.
Brownish or sticky final product Scavenger-related impurities.Ensure thorough washing of the precipitated peptide with cold diethyl ether to remove scavengers.
Oxidation of tryptophan.This can lead to colored byproducts. Follow the recommendations for minimizing oxidation.

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of this compound on a Wang resin preloaded with Fmoc-Phe.

1. Resin Swelling:

  • Place Fmoc-Phe-Wang resin (e.g., 0.5 mmol) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes to swell the resin.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (10 mL) to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine in DMF treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of Fmoc-Trp(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (2.0 mmol, 4 eq.), HBTU (1.9 mmol, 3.8 eq.), and HOBt (2.0 mmol, 4 eq.) in DMF (5 mL).
  • Add N,N-diisopropylethylamine (DIEA) (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
  • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the N-terminal tryptophan.

5. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM, 3 x 10 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail (10 mL) to the dry resin and agitate for 2 hours at room temperature.[15]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).
  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of Boc-Trp-Phe-OMe

This protocol provides a method for synthesizing the protected dipeptide in solution, which can then be deprotected to yield this compound.

1. Coupling Reaction:

  • Dissolve H-Phe-OMe.HCl (1.1 eq) and Boc-Trp-OH (1.0 eq) in acetone.
  • Add sodium bicarbonate (1.2 eq) to the mixture.
  • Stir the reaction mixture at 40°C for approximately 10 minutes.[16]

2. Work-up and Purification:

  • After the reaction is complete (monitored by TLC or LC-MS), evaporate the solvent under reduced pressure.
  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by 1M NaOH, and finally with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-Trp-Phe-OMe.
  • Purify the crude product by column chromatography on silica gel if necessary.

3. Saponification:

  • Dissolve the purified Boc-Trp-Phe-OMe in a mixture of THF:MeOH:H2O.
  • Add LiOH (3.0 eq) and stir the mixture for 18 hours.
  • Acidify the reaction mixture and extract the product with an organic solvent.
  • Dry and evaporate the solvent to yield Boc-Trp-Phe-OH.

4. Final Deprotection:

  • Treat the Boc-Trp-Phe-OH with a solution of TFA in DCM to remove the Boc group and obtain the final this compound product.

Data Summary

Table 1: Influence of Coupling Reagents on Phenylalanine Racemization

Coupling ReagentAdditiveBase% D-Phe Isomer
DCCHOBtNMM< 1%
HBTU-DIEA1-3%
HATU-DIEA< 2%
COMU-DIEA< 1%

Data are generalized from literature and may vary based on specific reaction conditions.[12][13][14][17]

Table 2: Common Cleavage Cocktails and Their Applications

Cleavage Cocktail Composition (v/v/v)ScavengersApplication Notes
TFA / H₂O (95:5)WaterFor peptides without sensitive residues like Trp, Met, or Cys.
TFA / TIS / H₂O (95:2.5:2.5)Triisopropylsilane, WaterGeneral purpose, effective for scavenging carbocations and preventing Trp alkylation.[9]
TFA / EDT / TIS / H₂O (94:2.5:1:2.5)Ethanedithiol, TIS, WaterRecommended for peptides containing Cys and Trp to prevent oxidation and alkylation.
TFA / Thioanisole / EDT / Anisole (90:5:3:2)Thioanisole, EDT, Anisole"Reagent R," particularly effective for peptides containing Arg(Pbf/Pmc) to minimize transfer of the sulfonyl group to Trp.

Visualizations

SPPS_Workflow start Start: Fmoc-Phe-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple Fmoc-Trp(Boc)-OH (HBTU/HOBt/DIEA) wash1->couple wash2 Wash with DMF couple->wash2 deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash with DCM deprotect2->wash3 cleave Cleavage & Deprotection (TFA/TIS/H2O) wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end This compound purify->end

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Alkylation issue Issue: Unexpected peak (+137 Da) in HPLC after cleavage cause Potential Cause: Alkylation of Tryptophan by t-butyl cations issue->cause solution1 Solution 1: Use Fmoc-Trp(Boc)-OH during synthesis cause->solution1 solution2 Solution 2: Modify Cleavage Cocktail cause->solution2 result Result: Minimized Alkylation Side Product solution1->result add_scavengers Add Scavengers: - Triisopropylsilane (TIS) - Ethanedithiol (EDT) solution2->add_scavengers add_scavengers->result

Caption: Troubleshooting Workflow for Tryptophan Alkylation.

References

H-Trp-Phe-OH stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dipeptide H-Trp-Phe-OH (Tryptophanyl-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a dipeptide composed of L-tryptophan and L-phenylalanine. It is investigated for various potential therapeutic applications, notably as an angiotensin-converting enzyme (ACE) inhibitor, which may have antihypertensive effects. Its constituent amino acids are precursors to important neurotransmitters, suggesting potential roles in neuroscience research.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Once reconstituted in a solution, it is best to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis of the peptide bond and oxidation of the tryptophan residue. Hydrolysis is more likely to occur at extreme pH values (acidic or basic conditions), while oxidation of the indole ring of tryptophan can be initiated by exposure to light, oxygen, and certain metal ions.

Q4: What are the common degradation products of this compound?

Degradation of this compound can yield several products. Hydrolysis will break the peptide bond to produce L-tryptophan and L-phenylalanine. Oxidation of the tryptophan residue can lead to a variety of products, with the most common being N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia).[1][2]

Troubleshooting Guides

Problem: Inconsistent results in biological assays.
  • Possible Cause 1: Peptide Degradation. The stability of this compound may be compromised, leading to lower concentrations of the active peptide and the presence of degradation products that may interfere with the assay.

    • Solution:

      • Verify the storage conditions of your peptide stock.

      • Perform a purity analysis of your peptide stock solution using HPLC to check for degradation products.

      • Prepare fresh solutions from a new vial of lyophilized peptide for each experiment.

      • Consider conducting a forced degradation study to understand the stability of your peptide under your specific experimental conditions.

  • Possible Cause 2: Inaccurate Peptide Quantification.

    • Solution:

      • Ensure your method for peptide quantification is accurate and validated. UV spectroscopy at 280 nm is a common method, but its accuracy can be affected by the presence of degradation products that also absorb at this wavelength.

      • Consider using amino acid analysis for a more accurate determination of peptide concentration.

Problem: Unexpected peaks in HPLC analysis.
  • Possible Cause 1: Presence of Degradation Products. New peaks in your chromatogram likely represent degradation products of this compound.

    • Solution:

      • Characterize the unexpected peaks using mass spectrometry (MS) to identify their molecular weights. Compare these with the known molecular weights of common degradation products (see Table 2).

      • Review your experimental workflow to identify potential sources of degradation, such as exposure to light, extreme pH, or oxidizing agents.

  • Possible Cause 2: Contamination.

    • Solution:

      • Ensure all solvents and reagents used for sample preparation and HPLC analysis are of high purity.

      • Run a blank injection (solvent only) to rule out contamination from the HPLC system.

Quantitative Data

Table 1: Summary of this compound Stability

ParameterConditionObservation
pH Stability Extreme acidic or basic pHProne to hydrolysis of the peptide bond.
Neutral pHGenerally more stable.
Temperature Stability Lyophilized at -20°C to -80°CStable for extended periods.
In solution at 4°CLimited short-term stability.
In solution at room temperatureProne to degradation.
Light Sensitivity Exposure to UV lightCan induce oxidation of the tryptophan residue.[2]
Oxidative Stability Presence of oxidizing agents (e.g., H₂O₂)Susceptible to oxidation of the tryptophan residue.[1]

Table 2: Common Degradation Products of this compound

Degradation ProductMolecular Weight ( g/mol )Degradation Pathway
L-Tryptophan204.23Hydrolysis
L-Phenylalanine165.19Hydrolysis
N-formylkynurenine (NFK)236.23Oxidation
Kynurenine (Kyn)208.22Oxidation
Oxindolylalanine (Oia)220.22Oxidation

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3% and incubate at room temperature, protected from light.

    • Photostability: Expose the solution to a controlled light source (e.g., UV lamp) for a defined period.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method such as RP-HPLC with UV and MS detection.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: HPLC Method for Purity Assessment and Degradation Product Analysis

This is a general reverse-phase HPLC (RP-HPLC) method that can be optimized for your specific instrumentation and requirements.[5][6][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm. Mass spectrometry can be coupled for peak identification.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Signaling Pathways and Logical Relationships

This compound is known to be an inhibitor of the Angiotensin-Converting Enzyme (ACE).[8][9] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP H_Trp_Phe_OH This compound H_Trp_Phe_OH->ACE Inhibits

Caption: Inhibition of ACE by this compound.

The degradation of the tryptophan component of this compound can lead to metabolites that are themselves bioactive and can influence various cellular pathways, including immune responses and neuronal functions.[10][11][12][13][14]

Tryptophan_Degradation_Workflow cluster_degradation This compound Degradation cluster_products Degradation Products cluster_pathways Affected Cellular Pathways H_Trp_Phe_OH This compound Oxidation Oxidation H_Trp_Phe_OH->Oxidation Light, O₂ Hydrolysis Hydrolysis H_Trp_Phe_OH->Hydrolysis Acid/Base Oxidized_Products NFK, Kyn, Oia Oxidation->Oxidized_Products Trp_Phe Tryptophan + Phenylalanine Hydrolysis->Trp_Phe Immune_Response Immune Response Oxidized_Products->Immune_Response Neuronal_Function Neuronal Function Oxidized_Products->Neuronal_Function

Caption: this compound degradation workflow.

References

Technical Support Center: Optimizing H-Trp-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the dipeptide H-Trp-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing the this compound dipeptide?

A1: The primary challenges in synthesizing this compound revolve around the properties of the amino acid residues themselves. Tryptophan's bulky indole side chain can cause steric hindrance, potentially leading to incomplete coupling reactions.[1] Additionally, the indole ring is susceptible to oxidation and other side reactions under certain conditions. Phenylalanine, while generally less problematic, can also contribute to aggregation of the growing peptide chain. Racemization of the amino acid chiral centers is another critical concern during the activation and coupling steps.[2][3][4]

Q2: Which coupling reagents are recommended for the synthesis of this compound?

A2: For the synthesis of this compound, uronium and phosphonium-based reagents are highly recommended due to their high coupling efficiency and ability to minimize racemization. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly effective, often achieving coupling efficiencies greater than 98%.[1] While carbodiimide reagents like DCC or EDC can be used, they often require additives like HOBt (Hydroxybenzotriazole) to suppress racemization.[3][5]

Q3: How can I minimize racemization during the coupling of Tryptophan and Phenylalanine?

A3: Minimizing racemization is crucial for obtaining the desired stereochemically pure dipeptide. Several strategies can be employed:

  • Choice of Coupling Reagent: Utilize modern coupling reagents known for low racemization, such as HATU, HCTU, or PyBOP.[6][7]

  • Additives: When using carbodiimide-based coupling reagents (e.g., DCC, EDC), the addition of HOBt or its analogs is essential to reduce racemization.[3][5]

  • Base Selection: The choice of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in cases with a high risk of racemization.[2]

  • Temperature Control: Performing the coupling reaction at a lower temperature can help to reduce the rate of racemization.[2]

Q4: What is a "double coupling" protocol and is it necessary for this compound synthesis?

A4: A "double coupling" protocol involves repeating the coupling step with fresh reagents after the initial coupling reaction to ensure complete incorporation of the amino acid. Given the steric hindrance of the tryptophan indole ring, a double coupling protocol is often recommended, especially in solid-phase peptide synthesis (SPPS), to drive the reaction to completion and avoid deletion sequences.[1] Monitoring the reaction with a Kaiser test can help determine if a second coupling is necessary.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric hindrance from the tryptophan side chain.Employ a more powerful coupling reagent like HATU or PyBOP.[1] Consider a double coupling strategy.[1][8] Increasing the concentration of the amino acid and coupling reagent can also improve reaction kinetics.[8]
Aggregation of the peptide chain.Switch to a more suitable solvent, such as N-methylpyrrolidone (NMP) or a mixture of solvents like DMSO/DMF to improve solvation.[7][9]
Presence of Deletion Sequences in Final Product Incomplete coupling of one of the amino acids.As with low coupling efficiency, utilize a double coupling protocol, particularly for the tryptophan residue.[1] Ensure high-quality, pure reagents are used.[10]
Significant Racemization Detected Inappropriate choice of coupling reagent or base.Use a coupling reagent known for low racemization (e.g., HATU, PyBOP).[1] If using a carbodiimide, ensure an additive like HOBt is present.[3] Use a weaker base such as NMM instead of DIPEA.[2]
High reaction temperature.Perform the coupling reaction at a reduced temperature (e.g., 0°C to room temperature).[2]
Formation of N-acylurea Adduct Use of carbodiimide coupling reagents (e.g., EDC, DCC).This is a known side reaction of carbodiimides.[2] While difficult to completely eliminate, using HOBt can help favor the desired reaction pathway. Alternatively, switch to a phosphonium or uronium-based coupling reagent.
Oxidation of Tryptophan Side Chain Exposure to harsh acidic conditions or oxidative reagents.When using Boc chemistry, ensure scavengers are included in the cleavage cocktail (e.g., Reagent K). For Fmoc chemistry, use a Boc protecting group on the tryptophan side chain.[1]

Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents commonly used in peptide synthesis, with a focus on their suitability for challenging couplings like that of this compound.

Coupling ReagentActivation MechanismTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU Uronium-type>99Very LowHighly efficient, especially for sterically hindered amino acids.[1]
PyBOP Phosphonium-type~99LowExcellent for routine and difficult couplings.[1] Does not cause guanidinylation.
HBTU/TBTU Aminium-type>95LowVery efficient, but excess reagent can lead to guanidinylation of the N-terminus.[3]
DIC/HOBt Carbodiimide~95ModerateA classic combination that is cost-effective but carries a higher risk of racemization compared to onium salts.[1][3]
EDC/HOBt Carbodiimide~95ModerateWater-soluble carbodiimide, useful in solution-phase synthesis.[2][3] Prone to N-acylurea formation.[2]
BOP Phosphonium-type>98Very LowHighly effective with minimal racemization, but produces the carcinogenic byproduct HMPA.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of this compound on a Wang resin, suitable for producing the peptide acid.

1. Resin Preparation:

  • Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

3. Tryptophan Coupling (using HATU):

  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
  • Pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 2 hours at room temperature.
  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling is recommended.

4. Final Fmoc Deprotection:

  • After coupling, wash the resin with DMF (5 times).
  • Repeat the Fmoc deprotection step as described in step 2.

5. Cleavage and Deprotection:

  • Wash the resin with DCM (5 times) and dry under vacuum.
  • Prepare a cleavage cocktail, for example, Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[1]
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of this compound

This protocol describes the solution-phase synthesis of the dipeptide.

1. Activation of Protected Tryptophan:

  • Dissolve Boc-Trp-OH (1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent like DMF or DCM in a round-bottom flask.
  • Cool the solution to 0°C in an ice bath.
  • Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.

2. Coupling Reaction:

  • In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DMF and add a base such as NMM (1.1 equivalents) to neutralize the hydrochloride salt.
  • Add the neutralized phenylalanine methyl ester solution to the activated tryptophan solution.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification of the Protected Dipeptide:

  • Dilute the reaction mixture with ethyl acetate.
  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Trp-Phe-OMe.
  • Purify the protected dipeptide by flash column chromatography.

4. Saponification of the Methyl Ester:

  • Dissolve the purified Boc-Trp-Phe-OMe in a mixture of methanol and water.
  • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
  • Neutralize the reaction mixture with 1M HCl and extract the product with ethyl acetate.
  • Dry the organic layer and concentrate to yield Boc-Trp-Phe-OH.

5. Final Deprotection:

  • Dissolve the Boc-Trp-Phe-OH in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
  • Stir at room temperature for 1-2 hours.
  • Remove the solvent under reduced pressure.
  • Triturate the residue with cold diethyl ether to precipitate the final product, this compound.

Visualizations

experimental_workflow_spps start Start: Fmoc-Phe-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Trp(Boc)-OH (HATU/DIPEA in DMF) wash1->couple kaiser Kaiser Test couple->kaiser double_couple Repeat Coupling Step kaiser->double_couple Positive wash2 Wash (DMF) kaiser->wash2 Negative double_couple->kaiser deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash (DCM) & Dry deprotect2->wash3 cleave Cleave from Resin (Reagent K) wash3->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end End: this compound purify->end

Caption: Solid-Phase Synthesis Workflow for this compound.

troubleshooting_decision_tree start Problem: Low Yield or Incomplete Reaction q1 Is this a solid-phase synthesis? start->q1 a1_yes Consider steric hindrance and aggregation on resin. q1->a1_yes Yes a1_no Focus on reaction kinetics in solution. q1->a1_no No q2_spps Did you use a high-efficiency coupling reagent (e.g., HATU)? a1_yes->q2_spps q2_sol Is the reaction concentration optimized? a1_no->q2_sol a2_spps_no Switch to HATU or PyBOP. q2_spps->a2_spps_no No a2_spps_yes Perform a double coupling. q2_spps->a2_spps_yes Yes q3_spps Is aggregation suspected? a2_spps_yes->q3_spps a2_sol_no Increase reactant concentration. q2_sol->a2_sol_no No a2_sol_yes Check for side reactions (e.g., N-acylurea formation). q2_sol->a2_sol_yes Yes a3_spps_yes Switch to NMP or use a solvent mixture (DMSO/DMF). q3_spps->a3_spps_yes Yes

Caption: Troubleshooting Decision Tree for Low Yield.

References

H-Trp-Phe-OH storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of H-Trp-Phe-OH, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound powder?

A1: For optimal stability, lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.

Q2: How should I prepare a stock solution of this compound?

A2: It is advisable to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, consulting the peptide's properties is recommended. This compound, a dipeptide of tryptophan and phenylalanine, may exhibit hydrophobicity. For peptides with low aqueous solubility, using a small amount of a suitable organic solvent like DMSO can be effective. When using organic solvents, dissolve the peptide in the organic solvent first, and then slowly add this solution to your aqueous buffer with gentle vortexing to prevent precipitation.[1]

Q3: What are the recommended storage conditions for this compound in solution?

A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage, refrigerate at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q4: My this compound solution appears discolored. What could be the cause?

A4: Peptides containing tryptophan, like this compound, are susceptible to oxidation, which can lead to a yellowish or brownish discoloration. This can be exacerbated by exposure to air and light. To mitigate this, it is recommended to handle the peptide in a controlled environment and store solutions under an inert gas if possible.

Troubleshooting Guides

Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step
Hydrophobicity of the peptide The presence of tryptophan and phenylalanine can make the peptide hydrophobic. Try dissolving the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing.
Incorrect pH of the solvent The solubility of peptides is often pH-dependent. For peptides with a net neutral charge at physiological pH, adjusting the pH of the buffer slightly towards acidic or basic conditions may improve solubility.
Peptide aggregation Sonication can help to break up aggregates and enhance solubility. Gently sonicate the solution in a water bath for short intervals.
Experimental Inconsistencies

Problem: I am observing inconsistent results in my cell-based assays using this compound.

Potential Cause Troubleshooting Step
Peptide degradation Repeated freeze-thaw cycles can degrade the peptide. Ensure that stock solutions are aliquoted and that a fresh aliquot is used for each experiment.
Oxidation of Tryptophan The indole side chain of tryptophan is prone to oxidation, which can affect the peptide's biological activity. Prepare fresh solutions for each experiment and minimize exposure to air and light.
Incomplete solubilization If the peptide is not fully dissolved, the actual concentration in your assay will be lower than calculated, leading to variability. Visually inspect the solution for any particulates before use. If necessary, centrifuge the solution and use the supernatant.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 351.4 g/mol --INVALID-LINK--
Molecular Formula C20H21N3O3--INVALID-LINK--
Long-term Storage (Lyophilized) -20°C to -80°C[2]
Long-term Storage (in DMSO) -80°C (up to 6 months)[2]
Short-term Storage (in DMSO) -20°C (up to 1 month)[2]

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from a general colorimetric ACE inhibition assay and may require optimization for this compound.

Materials:

  • This compound

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent and create a series of dilutions in borate buffer.

  • In a microcentrifuge tube, mix 50 µL of the this compound dilution with 50 µL of ACE solution (4 mU/mL in borate buffer).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of HHL solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully transfer 1 mL of the ethyl acetate supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried HA in 3 mL of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Peptide_Handling_Workflow General Peptide Handling Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation storage_lyophilized Lyophilized Peptide (-20°C to -80°C) equilibrate Equilibrate to Room Temp. storage_lyophilized->equilibrate storage_solution Aliquot & Store Solution (-20°C to -80°C) prepare_working Prepare Working Solution storage_solution->prepare_working weigh Weigh Peptide equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve dissolve->storage_solution For long-term use dissolve->prepare_working For immediate use perform_assay Perform Assay prepare_working->perform_assay

Caption: A flowchart illustrating the recommended workflow for handling synthetic peptides from storage to experimental use.

Solubility_Troubleshooting Troubleshooting Peptide Solubility start Peptide does not dissolve in buffer check_hydrophobicity Is the peptide hydrophobic? start->check_hydrophobicity try_organic Use small amount of organic solvent (e.g., DMSO) check_hydrophobicity->try_organic Yes check_ph Is the buffer pH optimal? check_hydrophobicity->check_ph No success Peptide Dissolved try_organic->success adjust_ph Adjust pH of buffer check_ph->adjust_ph No check_aggregation Is aggregation suspected? check_ph->check_aggregation Yes adjust_ph->success sonicate Sonicate the solution check_aggregation->sonicate Yes fail Consult Technical Support check_aggregation->fail No sonicate->success

Caption: A decision tree to guide researchers in troubleshooting common peptide solubility issues.

ACE_Inhibition_Assay ACE Inhibition Assay Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis peptide_prep Prepare this compound Dilutions pre_incubate Pre-incubate Peptide and ACE peptide_prep->pre_incubate ace_prep Prepare ACE Solution ace_prep->pre_incubate hhl_prep Prepare HHL Substrate Solution add_substrate Add HHL to Start Reaction hhl_prep->add_substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction extract_ha Extract Hippuric Acid stop_reaction->extract_ha measure_abs Measure Absorbance at 228 nm extract_ha->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50

Caption: A simplified workflow for the in vitro angiotensin-converting enzyme (ACE) inhibition assay.

References

Preventing racemization during H-Trp-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent racemization during the synthesis of the dipeptide H-Trp-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the formation of diastereomeric peptides (e.g., L-Trp-D-Phe or D-Trp-L-Phe) which can be difficult to separate from the desired L-Trp-L-Phe product.[3] These impurities can significantly impact the biological activity and therapeutic efficacy of the final peptide.[4]

Q2: Which step in the synthesis of this compound is most susceptible to racemization?

A2: The most critical step for racemization is the activation of the carboxylic acid group of the N-protected tryptophan derivative before coupling with the phenylalanine residue.[5][6] The activated intermediate is susceptible to base-catalyzed proton abstraction from the alpha-carbon, leading to a loss of stereochemical integrity.[7]

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent plays a crucial role in the extent of racemization. Reagents are broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).[6] While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization if not used with appropriate additives.[3]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are used in conjunction with coupling reagents to suppress racemization.[5] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[8] HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.[8]

Q5: Can the protecting groups on Tryptophan and Phenylalanine influence racemization?

A5: Yes, protecting groups can have an impact. For tryptophan, using a Boc group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is recommended to prevent side reactions during synthesis, which can indirectly affect the purity of the final product.[5] Urethane-type N-terminal protecting groups like Fmoc and Boc are known to help minimize racemization compared to other types of protecting groups.[9]

Q6: How can I detect and quantify racemization in my this compound sample?

A6: Racemization can be quantified by separating the resulting diastereomers using chiral high-performance liquid chromatography (HPLC) or by hydrolyzing the peptide and analyzing the amino acid enantiomers using chiral gas chromatography or HPLC after derivatization.[3][10][11] Mass spectrometry can also be used to identify the presence of diastereomers.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-Trp-L-Phe or L-Trp-D-Phe diastereomers detected. Inappropriate coupling reagent/additive combination. Use a coupling reagent known for low racemization, such as a carbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or HOAt. For challenging couplings, phosphonium or uronium salt reagents like PyAOP or HATU with HOAt can be effective, but reaction conditions must be carefully controlled.[3][8]
Excessive use of base or a strong base. Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[3] Use the minimum necessary amount of base.
Prolonged activation time. Minimize the pre-activation time of the N-protected tryptophan before adding the phenylalanine component. In situ activation is often preferred.[12]
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[13]
Low yield of this compound. Incomplete coupling reaction. Ensure efficient stirring and an appropriate solvent (e.g., DMF, NMP) to maintain solubility of all reactants. Consider using a more powerful coupling reagent combination if steric hindrance is a factor.
Side reactions involving the tryptophan indole side chain. Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen, especially if acidic conditions are used during synthesis or cleavage.[5]
Difficulty in purifying the final product. Presence of closely eluting diastereomers. Optimize the HPLC purification method. A shallower gradient and a different column chemistry (e.g., C8 vs. C18) may improve separation.[14][15]

Quantitative Data on Racemization

Coupling Reagent/AdditiveAmino Acid% D-IsomerReference
DIC/OxymaFmoc-L-His(Trt)-OH1.8%[6]
HATU/NMMFmoc-L-His(Trt)-OH>20%[6]
DIC/OxymaFmoc-L-Cys(Trt)-OHNegligible[6]
HATU/NMMFmoc-L-Cys(Trt)-OH~5%[6]
HBTU/DIPEAFmoc-His(Trt)-OHHigh[12]

Note: Histidine (His) and Cysteine (Cys) are known to be particularly susceptible to racemization during peptide synthesis.[5][6] Tryptophan is generally considered less prone to racemization than His or Cys, but care must still be taken.

Experimental Protocols

Solution-Phase Synthesis of Boc-Trp-Phe-OMe

This protocol describes a general procedure for the solution-phase synthesis of the protected dipeptide, which can then be deprotected to yield this compound.

  • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Add N-methylmorpholine (NMM) (1.1 equivalents) and stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and OxymaPure (1.2 equivalents) in DCM or DMF.

  • Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the Boc-Trp-OH solution and stir for 5 minutes at 0 °C for pre-activation.

  • Add the activated Boc-Trp-OH solution to the H-Phe-OMe solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • Filter the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotection: The Boc and methyl ester protecting groups can be removed in subsequent steps (e.g., TFA for Boc, and saponification for the methyl ester) to yield this compound.

Solid-Phase Synthesis of this compound (Fmoc/tBu strategy)

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS).

  • Resin preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for peptide acids) in DMF.

  • First amino acid loading: Attach Fmoc-Phe-OH to the resin using DIPEA in DCM.

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from phenylalanine.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of Fmoc-Trp(Boc)-OH:

    • In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (3 equivalents) with a coupling reagent (e.g., DIC, 3 equivalents) and an additive (e.g., OxymaPure, 3 equivalents) in DMF for a short period (e.g., 2-5 minutes).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Final Fmoc deprotection: Remove the Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.

  • Cleavage and global deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc on Trp) using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

  • Precipitation and purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative reverse-phase HPLC.

Visualizations

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis A 1. Prepare H-Phe-OMe C 3. Coupling Reaction A->C B 2. Activate Boc-Trp-OH (Coupling Reagent + Additive) B->C D 4. Work-up & Purification C->D E 5. Deprotection D->E F This compound E->F G 1. Load Fmoc-Phe-OH on Resin H 2. Fmoc Deprotection G->H I 3. Couple Fmoc-Trp(Boc)-OH H->I J 4. Final Fmoc Deprotection I->J K 5. Cleavage & Deprotection J->K L This compound K->L

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

troubleshooting_racemization start High Racemization Detected q1 Check Coupling Reagent/Additive start->q1 s1 Use DIC/Oxyma or DIC/HOAt q1->s1 Suboptimal q2 Check Base q1->q2 Optimal s1->q2 s2 Use NMM instead of DIPEA Reduce base equivalents q2->s2 Strong/Excess q3 Check Reaction Conditions q2->q3 Weak/Stoichiometric s2->q3 s3 Lower temperature to 0°C Minimize pre-activation time q3->s3 Harsh end Racemization Minimized q3->end Mild s3->end

Caption: Troubleshooting decision tree for addressing high racemization in this compound synthesis.

References

Technical Support Center: Characterization of H-Trp-Phe-OH Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities in the dipeptide H-Trp-Phe-OH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

1. What are the most common impurities associated with this compound?

Impurities in synthetic peptides like this compound can arise during synthesis or degradation upon storage.[1] For this specific dipeptide, the most anticipated impurities include:

  • Oxidation Products: The tryptophan residue is highly susceptible to oxidation, leading to various degradation products.[2][3] Common oxidative modifications include the formation of N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan species.[3][4]

  • Diketopiperazine (DKP): Dipeptides, especially those with an unprotected N-terminus, are prone to intramolecular cyclization to form a stable six-membered ring structure known as a diketopiperazine.[5][6][7]

  • Synthesis-Related Impurities: These can include deletion sequences (e.g., missing one of the amino acids), insertion sequences (e.g., an extra amino acid), or incomplete removal of protecting groups used during solid-phase peptide synthesis (SPPS).[1]

  • Deamidation: Although less common for Phenylalanine, deamidation of the C-terminal amide (if present) or from asparagine/glutamine residues (if they were part of the synthesis process) can occur.[8][9]

2. How can I identify these impurities in my sample?

A combination of analytical techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for separation and quantification of impurities. A reversed-phase C18 column is commonly used.[7][10][11] Impurities will typically appear as separate peaks from the main this compound peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by providing the mass-to-charge ratio (m/z) of the molecules eluting from the HPLC.[12][13] This allows for the confirmation of expected impurities (e.g., +16 Da for a single oxidation) and the identification of unexpected ones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide and its impurities. 1H and 13C NMR can help confirm the structure of the main peptide and identify structural changes in impurities.[6][14]

3. I see an unexpected peak in my HPLC chromatogram. How do I troubleshoot it?

An unexpected peak can be either a synthesis-related impurity, a degradation product, or an artifact. Here’s a logical approach to troubleshooting:

troubleshooting_workflow start Unexpected Peak in HPLC check_blank Run a blank injection (solvent only) start->check_blank is_artifact Is the peak present in the blank? check_blank->is_artifact artifact Peak is likely an artifact (e.g., from solvent, system contamination). Clean the system and use fresh solvents. is_artifact->artifact Yes not_artifact Peak is sample-related is_artifact->not_artifact No lc_ms_analysis Perform LC-MS analysis of the sample not_artifact->lc_ms_analysis mass_match Does the mass match a potential impurity? lc_ms_analysis->mass_match known_impurity Identify the impurity based on mass (e.g., oxidation, DKP, deletion). mass_match->known_impurity Yes unknown_impurity Further characterization needed mass_match->unknown_impurity No forced_degradation Perform forced degradation studies to intentionally generate impurities unknown_impurity->forced_degradation compare_degradation Compare retention time and mass of the unknown peak with degradation products forced_degradation->compare_degradation nmr_analysis Isolate the impurity and perform NMR for structural elucidation compare_degradation->nmr_analysis

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH The pH of the mobile phase should be at least 2 pH units away from the isoelectric point (pI) of the peptide. For this compound, a low pH (e.g., 2-3) using trifluoroacetic acid (TFA) or formic acid (FA) is recommended to ensure protonation of the N-terminus and C-terminus.Sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or the concentration of the sample.Improved peak shape and resolution.
Secondary Interactions with Column Use a high-purity, end-capped C18 column specifically designed for peptide separations. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.Reduced peak tailing.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. High concentrations of organic solvent in the sample can cause peak distortion.[14]Improved peak shape for early eluting peaks.
Issue 2: Suspected Oxidation of Tryptophan
Symptom Analytical Approach & Expected Result Confirmation
New peak(s) eluting earlier than the main peptide peak in RP-HPLC. Oxidized peptides are generally more polar and thus have shorter retention times on a reversed-phase column.[5]Perform LC-MS analysis. Look for masses corresponding to the addition of oxygen atoms (+16 Da for mon-oxidation, +32 Da for di-oxidation).[2][3]
Changes in UV Spectrum. The characteristic UV absorbance of tryptophan (around 280 nm) may be altered or diminished in the oxidized products.Compare the UV spectra of the main peak and the suspected impurity peak using a photodiode array (PDA) detector.[4]
MS/MS Fragmentation Pattern Changes. The fragmentation pattern will change due to the modification on the tryptophan residue.Analyze the MS/MS spectra of the parent peptide and the impurity. Look for characteristic fragment ions of oxidized tryptophan.[3]
Issue 3: Suspected Diketopiperazine (DKP) Formation
Symptom Analytical Approach & Expected Result Confirmation
Appearance of a new, often broader, peak in the HPLC chromatogram. The retention time of the DKP can vary but is often different from the linear dipeptide.The DKP will have a mass corresponding to the linear dipeptide minus a molecule of water (-18 Da). Confirm this mass using LC-MS.[15]
Sample degradation over time, especially in solution. DKP formation is a common degradation pathway for dipeptides in solution.[6]Monitor the sample over time by HPLC. An increase in the suspected DKP peak with a corresponding decrease in the main peptide peak indicates degradation.
NMR Spectral Changes. The NMR spectrum of the DKP will be significantly different from the linear dipeptide due to the cyclic structure and loss of the N- and C-terminal protons.Isolate the impurity and acquire 1H and 13C NMR spectra. Compare with the spectra of the starting material.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Impurity Profiling

This method provides a starting point for the separation of this compound and its common impurities. Optimization may be required based on the specific instrument and column used.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm particle size.[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B (linear gradient)

    • 36-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL.[14]

Caption: HPLC experimental workflow for this compound analysis.

Protocol 2: LC-MS for Impurity Identification
  • LC System: Use the same HPLC conditions as in Protocol 1, but replace TFA with 0.1% Formic Acid (FA) in both Mobile Phase A and B for better MS sensitivity.[13]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire full scan MS data to determine the m/z of eluting peaks. For further structural confirmation, perform tandem MS (MS/MS) on the main peptide and suspected impurity peaks.

  • Data Analysis:

    • Extract ion chromatograms (XICs) for the expected m/z of this compound and its potential impurities (see table below).

    • Analyze the full scan mass spectra to determine the accurate mass of the impurities.

    • Interpret the MS/MS fragmentation patterns to confirm the identity of the impurities.

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample and generate potential impurities. This helps in confirming the identity of unknown peaks and demonstrating the stability-indicating nature of the analytical method.[12]

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, and analyze all samples by HPLC and LC-MS as described in Protocols 1 and 2. Compare the chromatograms of the stressed samples with the unstressed sample to identify degradation products.

Data Presentation

Table 1: Common Impurities of this compound and their Mass Differences
Impurity TypeSpecific Impurity ExampleMass Change (Da)Expected Observation in LC-MS
Oxidation Mon-oxidized Trp (e.g., Hydroxytryptophan)+16A peak with m/z corresponding to [M+16+H]⁺
Di-oxidized Trp (e.g., N-formylkynurenine)+32A peak with m/z corresponding to [M+32+H]⁺
Kynurenine+4A peak with m/z corresponding to [M+4+H]⁺
Cyclization Diketopiperazine (cyclo-Trp-Phe)-18A peak with m/z corresponding to [M-18+H]⁺
Deletion H-Phe-OH-186.08 (Trp residue)A peak with m/z corresponding to [M-186.08+H]⁺
H-Trp-OH-147.07 (Phe residue)A peak with m/z corresponding to [M-147.07+H]⁺

*M represents the monoisotopic mass of this compound (C₂₀H₂₁N₃O₃), which is 351.16 Da.

This technical support center provides a foundational guide for the characterization of impurities in this compound. For more complex impurity identification, isolation of the impurity followed by detailed NMR analysis may be necessary. Always refer to relevant pharmacopeial guidelines and regulatory requirements for drug development applications.

References

Technical Support Center: Scaling Up H-Trp-Phe-OH Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of the dipeptide H-Trp-Phe-OH for preclinical evaluation. It includes frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for producing this compound on a larger scale?

A1: For scaling up this compound synthesis, two main strategies are employed: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

  • Solid-Phase Peptide Synthesis (SPPS): This method involves building the peptide chain sequentially on an insoluble polymer resin.[1][2] It is easily automated and purification is simplified as excess reagents are washed away at each step.[1]

  • Solution-Phase Peptide Synthesis (SPPS): This classical approach involves coupling amino acids in a homogenous solution. While it can be more labor-intensive for long peptides, it is often more cost-effective and scalable for short sequences like dipeptides.[3]

Q2: Which synthesis strategy is preferable for preclinical (gram to kilogram) scale-up of a dipeptide like this compound?

A2: For a short dipeptide, solution-phase synthesis is often the preferred strategy for large-scale manufacturing due to its lower cost of raw materials (no expensive resins) and reduced solvent waste compared to SPPS.[3] However, SPPS can offer faster process development and is also a viable option, with many contract manufacturing organizations (CMOs) specializing in large-scale SPPS.[4][5] The choice depends on in-house expertise, available equipment, and cost considerations.

Q3: What are the critical challenges specific to synthesizing a Tryptophan-containing peptide like this compound?

A3: The Tryptophan (Trp) residue presents unique challenges. Its indole side chain is highly susceptible to oxidation and modification by cationic species, especially under the acidic conditions used for cleavage from the resin in SPPS.[6][7] This can lead to significant impurities. Strategies to mitigate this include using scavengers during cleavage and protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or formyl (CHO).[6][8][9]

Q4: What are the key quality attributes to monitor for a preclinical batch of this compound?

A4: For preclinical studies, the final product must be well-characterized. Key quality attributes include:

  • Purity: Typically >95% or >98%, determined by HPLC.

  • Identity: Confirmed by Mass Spectrometry (MS) to match the expected molecular weight (351.4 g/mol ).

  • Counter-ion Content: The amount of trifluoroacetate (TFA) or other counter-ions from purification should be quantified (e.g., by ion chromatography).

  • Residual Solvents: Levels of solvents used during synthesis and purification must be below acceptable limits defined by regulatory guidelines.

  • Endotoxin Levels: For in vivo studies, batches must be tested for low endotoxin content.

Synthesis Strategy Comparison for Scale-Up

The following table summarizes the key differences between SPPS and Solution-Phase synthesis for scaling up this compound production.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Scale Milligram to Multi-kilogram[5]Gram to Multi-ton
Typical Yield Generally high per-cycle efficiency, but final yield can be impacted by cleavage and purification losses.Can be higher for short peptides as intermediates can be purified at each step.
Typical Purity (Crude) Varies based on sequence; aggregation and side reactions can lower purity.[10]Generally higher for short peptides as impurities are removed after each coupling step.
Process Time Faster for longer peptides due to automation and simplified washing steps.[2]Slower and more labor-intensive due to workup and purification of intermediates.
Cost High cost of resins and excess reagents.Lower raw material costs, but potentially higher labor and development costs.
Waste Generation Generates a large volume of solvent waste.[3][11]Can be more atom-efficient, especially for short, well-optimized processes.

Troubleshooting Guide

Problem 1: Low final yield after synthesis and purification.

Question Possible Cause & Explanation Recommended Solution
Did the coupling reactions go to completion? Incomplete Coupling (SPPS): The bulky side chains of Phenylalanine (Phe) and Tryptophan (Trp) can hinder coupling efficiency.[12] This leads to deletion sequences (e.g., missing Trp) that are difficult to separate.Perform a ninhydrin test to check for free amines after coupling. If incomplete, perform a "double coupling" by repeating the coupling step before deprotection.[12]
Is the peptide aggregating? Peptide Aggregation: Both Trp and Phe are hydrophobic, which can cause the growing peptide chain to aggregate on the resin, blocking reactive sites.[10]Synthesize at a lower resin loading. Use specialized "high-swelling" resins or incorporate backbone modifications like pseudoprolines if synthesizing a longer peptide containing this motif.[10]
Was the cleavage from the resin efficient? Incomplete Cleavage (SPPS): The peptide may not be fully cleaved from the solid support, leading to significant loss of product.Ensure a sufficient volume of cleavage cocktail (e.g., TFA-based) and adequate reaction time (typically 2-3 hours). Use fresh, high-quality TFA.

Problem 2: The final product has low purity (<95%) with multiple impurity peaks on HPLC.

Question Possible Cause & Explanation Recommended Solution
Are there peaks corresponding to oxidized Tryptophan? Tryptophan Oxidation: The indole side chain is easily oxidized during acidic cleavage.[7][13] This creates byproducts that are close in mass and polarity to the desired peptide.Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) to quench cationic species that cause modification.[8] Consider using a Trp residue with its indole nitrogen protected (e.g., Fmoc-Trp(Boc)-OH).[6][14]
Are there peaks with a mass of -18 Da from the target mass? Aspartimide Formation (if Asp is present): While not in this compound, if your sequence contains Aspartic Acid, it is prone to forming a cyclic aspartimide intermediate, which is a mass-neutral impurity that is difficult to separate.[12][13]This is a sequence-dependent side reaction. While not applicable to this compound, it is a common issue in peptide synthesis.
Is racemization occurring? Racemization: The chiral center of the amino acids can epimerize during activation, leading to diastereomeric impurities. This is a greater risk in solution-phase synthesis if the wrong coupling reagents are used.Use modern coupling reagents that minimize racemization, such as HBTU, HATU, or COMU, often in combination with an additive like HOBt or Oxyma.

Experimental Workflows & Signaling Pathways

cluster_spps Solid-Phase Synthesis (SPPS) cluster_soln Solution-Phase Synthesis cluster_downstream Downstream Processing spps_start 1. Load Fmoc-Phe-OH onto Resin spps_deprotect1 2. Fmoc Deprotection (Piperidine) spps_start->spps_deprotect1 spps_couple 3. Couple Fmoc-Trp(Boc)-OH spps_deprotect1->spps_couple spps_deprotect2 4. Final Fmoc Deprotection spps_couple->spps_deprotect2 spps_cleave 5. Cleave & Deprotect Side-Chains (TFA + Scavengers) spps_deprotect2->spps_cleave precip 6. Precipitate Crude Peptide (Cold Ether) spps_cleave->precip soln_start 1. Couple Boc-Trp-OH + H-Phe-OMe soln_workup1 2. Workup & Purify Dipeptide Ester soln_start->soln_workup1 soln_deprotect 3. Saponification (LiOH) to remove Methyl Ester soln_workup1->soln_deprotect soln_workup2 4. Workup & Acidification soln_deprotect->soln_workup2 soln_final_deprotect 5. Deprotect Boc Group (TFA) soln_workup2->soln_final_deprotect soln_final_deprotect->precip purify 7. Purification (Prep RP-HPLC) precip->purify lyophilize 8. Lyophilization purify->lyophilize qc 9. Quality Control (HPLC, MS, etc.) lyophilize->qc final_product Preclinical Grade this compound qc->final_product

Caption: High-level workflow for this compound synthesis via SPPS or Solution-Phase routes.

angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I (Decapeptide) angiotensinogen->angiotensin_i  catalyzed by renin Renin (from Kidney) renin->angiotensin_i angiotensin_ii Angiotensin II (Octapeptide) angiotensin_i->angiotensin_ii  catalyzed by ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_ii vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction htrppheoh This compound htrppheoh->ace Inhibits

Caption: Role of this compound in the Renin-Angiotensin-System (RAS) signaling pathway.[15]

start Problem: Low Purity in Final Product analyze 1. Analyze Crude Product by LC-MS start->analyze identify 2. Identify Mass of Major Impurities analyze->identify decision Impurity Type? identify->decision mass_plus_16 Mass = Target +16 Da (Oxidation) decision->mass_plus_16 +16 Da mass_minus_aa Mass = Target - AA (Deletion Sequence) decision->mass_minus_aa -Trp or -Phe mass_protect Mass = Target + PG (Incomplete Deprotection) decision->mass_protect +Boc or +Trt solution_ox Solution: • Use Trp(Boc) protection • Increase scavenger amount (TIS) • Degas solvents mass_plus_16->solution_ox solution_del Solution: • Double couple hindered amino acids • Monitor coupling with ninhydrin test • Use stronger coupling agents mass_minus_aa->solution_del solution_prot Solution: • Increase cleavage/deprotection time • Ensure fresh cleavage cocktail (TFA) • Check protecting group stability mass_protect->solution_prot

Caption: Troubleshooting decision tree for identifying and resolving purity issues.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)

This protocol is for a 10 mmol scale synthesis.

  • Resin Preparation:

    • Start with 15g of pre-loaded Fmoc-Phe-Wang resin (loading ~0.67 mmol/g).

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (Cycle 1):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling (Cycle 2 - Tryptophan):

    • Dissolve Fmoc-Trp(Boc)-OH (3 eq., 30 mmol, 15.8g) and HCTU (2.9 eq., 29 mmol, 12.0g) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 eq., 60 mmol, 10.5 mL) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Perform a ninhydrin test to confirm reaction completion (should be negative/colorless). If positive, repeat the coupling.

    • Wash the resin as described in step 2.

  • Final Deprotection:

    • Perform the Fmoc deprotection step as described in step 2 to free the N-terminal amine of Tryptophan.

  • Cleavage and Global Deprotection:

    • Wash the resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). (Caution: Work in a fume hood, TFA is highly corrosive).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

  • Product Precipitation and Purification:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a stirred beaker of ice-cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain this compound as a white, fluffy solid.

Protocol 2: Solution-Phase Synthesis of this compound

This protocol is for a 0.1 mol scale synthesis.

  • Dipeptide Ester Formation:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (0.1 mol, 21.6g) in DCM. Neutralize with N-Methylmorpholine (NMM) (0.1 mol, 11 mL) at 0°C.

    • In a separate flask, dissolve Boc-Trp-OH (0.1 mol, 30.4g), HOBt (0.11 mol, 16.8g), and HBTU (0.1 mol, 37.9g) in DMF. Cool to 0°C.

    • Add DIPEA (0.2 mol, 35 mL) to the Boc-Trp-OH solution and stir for 5 minutes.

    • Add the neutralized Phe-OMe solution to the activated Trp solution and stir at 0°C for 1 hour, then at room temperature overnight.

    • Perform an aqueous workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain crude Boc-Trp-Phe-OMe.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude dipeptide ester in a mixture of THF and water.

    • Add LiOH·H₂O (0.15 mol, 6.3g) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the mixture to pH ~3 with 1M HCl.

    • Extract the product into Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate to get Boc-Trp-Phe-OH.

  • Final Deprotection:

    • Dissolve the Boc-protected dipeptide in DCM.

    • Add an excess of TFA (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

  • Purification:

    • The crude product can be purified by recrystallization or by preparative RP-HPLC as described in the SPPS protocol.

    • Lyophilize the pure product to yield this compound.

References

Validation & Comparative

A Comparative Guide to H-Trp-Phe-OH and Other Dipeptides in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptide H-Trp-Phe-OH and other related dipeptides. The information is compiled from publicly available data and is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Overview of this compound

H-Tryptophan-Phenylalanine-OH (this compound) is a dipeptide composed of a tryptophan and a phenylalanine residue. It has been identified as a bioactive peptide with several potential therapeutic effects, most notably as an antihypertensive agent. Its biological activities are attributed to its ability to influence key physiological pathways.

Comparison of Biological Activities

While direct comparative studies on this compound against a wide range of other dipeptides in standardized assays are limited, this guide consolidates available data on its known activities and compares them with those of other relevant dipeptides, particularly those containing tryptophan and phenylalanine residues.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is known to exhibit inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.[1] Inhibition of ACE leads to vasodilation and a reduction in blood pressure. The presence of aromatic amino acids, such as tryptophan and phenylalanine, at the C-terminus of a peptide is often associated with potent ACE inhibitory activity.[2][3][4]

DipeptideACE IC50 (µM)Notes
This compound N/A Reported to have ACE inhibitory activity, but a specific IC50 value is not specified in the reviewed literature.
Ile-Trp (IW)0.7A potent ACE inhibitor.[5]
Val-Trp (VW)1.1A potent ACE inhibitor.[6]
Trp-Leu (WL)10Demonstrates ACE inhibitory activity.[5]
Ala-Trp (AW)20Exhibits ACE inhibitory activity.[5]
Trp-Val (WV)307.61Shows significantly lower ACE inhibitory activity compared to VW.[7]
Trp-Trp (WW)68Possesses ACE inhibitory activity.[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Antioxidant Activity

Peptides containing aromatic amino acids like tryptophan and phenylalanine are known to possess antioxidant properties.[2] These amino acids can donate electrons to scavenge free radicals, thereby mitigating oxidative stress. While the specific antioxidant capacity of this compound has not been quantitatively reported in the reviewed literature, the general antioxidant potential of tryptophan-containing peptides is well-documented.[8] For instance, the tetrapeptide Gln-Trp-Phe-His (QWFH) has been shown to have significant radical scavenging activity.[9]

Antibacterial Activity

Some dipeptides containing tryptophan and phenylalanine have demonstrated antibacterial properties. A study on Boc-protected dipeptides, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 230 to 400 µg/mL.[10] It is important to note that these peptides were chemically modified (Boc-protected and esterified), which may influence their activity compared to the unmodified this compound.

DipeptideBacterial StrainMIC90 (µg/mL)
Boc-Phe-Trp-OMe Gram-positive & Gram-negative230 - 400
Boc-Trp-Trp-OMe Gram-positive & Gram-negative230 - 400
Modulation of Nitric Oxide and Endothelin-1

This compound has been reported to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (ET-1) levels.[1] NO is a vasodilator, and its increased production can contribute to lowering blood pressure. Conversely, ET-1 is a potent vasoconstrictor, so its reduction would also promote vasodilation. This dual action on NO and ET-1 pathways further supports the potential of this compound as an antihypertensive agent.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the concentration of a substance that inhibits 50% of ACE activity (IC50). A common method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

Principle: ACE catalyzes the hydrolysis of HHL to release hippuric acid (HA) and His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.

Procedure:

  • Reagent Preparation:

    • ACE solution (from rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • HHL substrate solution in the same buffer.

    • Test peptide solutions at various concentrations.

    • Captopril solution as a positive control.

  • Assay:

    • Pre-incubate the ACE solution with the test peptide or control at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

  • Quantification of Hippuric Acid:

    • Extract the hippuric acid from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the hippuric acid in a suitable aqueous solution.

    • Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.[11]

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM) in methanol or ethanol.

    • Test peptide solutions at various concentrations in a suitable solvent.

    • A known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

  • Assay:

    • Mix the test peptide solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[12]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[13][14]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a known cell concentration (e.g., 5 x 10^5 CFU/mL).[15]

  • Preparation of Peptide Dilutions:

    • Prepare a series of two-fold dilutions of the test peptide in a 96-well microtiter plate.[15]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[16]

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[15]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

ACE Inhibition and Downstream Effects

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE HTrpPheOH This compound HTrpPheOH->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

Caption: ACE inhibition by this compound blocks the conversion of Angiotensin I to Angiotensin II.

Experimental Workflow for ACE Inhibition Assay

ACE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ACE, HHL, and Peptide Solutions Preincubation Pre-incubate ACE with Peptide Reagents->Preincubation Reaction Add HHL Substrate and Incubate Preincubation->Reaction Stop Stop Reaction (e.g., with HCl) Reaction->Stop Extraction Extract Hippuric Acid Stop->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for determining the ACE inhibitory activity of a peptide.

Proposed Mechanism of this compound on Vascular Tone

Vascular_Tone_Modulation cluster_no Nitric Oxide Pathway cluster_et1 Endothelin-1 Pathway HTrpPheOH This compound eNOS eNOS Activity HTrpPheOH->eNOS Stimulates ET1 Endothelin-1 (ET-1) Secretion HTrpPheOH->ET1 Inhibits NO Nitric Oxide (NO) Production eNOS->NO Vasodilation1 Vasodilation NO->Vasodilation1 BloodPressure Decreased Blood Pressure Vasodilation1->BloodPressure Vasoconstriction Vasoconstriction ET1->Vasoconstriction

Caption: this compound may lower blood pressure by increasing NO and decreasing ET-1.

References

A Comparative Analysis of H-Trp-Phe-OH and Conventional ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptide H-Trp-Phe-OH with established Angiotensin-Converting Enzyme (ACE) inhibitors, Captopril and Lisinopril. The information presented is based on available scientific literature and aims to offer an objective overview for research and drug development purposes.

Introduction to ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and other cardiovascular disorders. While synthetic drugs like Captopril and Lisinopril have long been the standard of care, there is growing interest in naturally derived peptides, such as this compound, as potential alternatives with different pharmacological profiles.

This compound, a dipeptide composed of Tryptophan and Phenylalanine, has been identified as a bioactive peptide with ACE inhibitory properties.[1] This guide will delve into a comparative analysis of its in vitro efficacy against that of Captopril and Lisinopril, supported by experimental data and methodologies.

Quantitative Comparison of ACE Inhibitory Activity

The potency of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. The table below summarizes the reported IC50 values for this compound and other relevant ACE inhibitors.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison of these values should be made with caution, as experimental conditions such as the substrate and enzyme source can influence the results.[2] For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.

InhibitorTypeReported IC50 (µM)Source
This compound DipeptideData not available in direct comparison-
Val-Trp (VW)Dipeptide1.10[3]
Ile-Trp (IW)Dipeptide0.50
Lys-Trp (KW)Dipeptide7.8[4]
Captopril Synthetic Drug0.0018 - 0.0151[2][5]
Lisinopril Synthetic Drug~0.001 (inferred from comparative clinical studies)[6]

Note: Specific IC50 values for this compound from direct comparative studies with Captopril and Lisinopril were not found in the reviewed literature. The provided values for other tryptophan-containing dipeptides offer an indication of the potential potency range.

Mechanism of Action: A Comparative Overview

Captopril and Lisinopril are competitive inhibitors that bind to the active site of ACE, preventing it from converting angiotensin I to angiotensin II.[3] Food-derived ACE-inhibitory peptides, including dipeptides like this compound, are also believed to act as competitive inhibitors.[3] The presence of hydrophobic amino acid residues, such as Tryptophan and Phenylalanine, at the C-terminal position is thought to be crucial for the binding affinity of these peptides to the ACE active site.[7]

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors ACE Inhibitors (e.g., this compound, Captopril) ACE_Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of ACE inhibitors.

Experimental Protocols for ACE Inhibition Assay

The following outlines a common in vitro experimental workflow for determining the ACE inhibitory activity of a compound.

Materials and Reagents:
  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • Test compounds (this compound, Captopril, Lisinopril)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Experimental Workflow Diagram:

ACE Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction_stop Reaction Termination cluster_extraction Extraction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Compounds - Buffers Incubate Incubate ACE with Test Compound Reagents->Incubate Add_Substrate Add HHL Substrate and Incubate at 37°C Incubate->Add_Substrate Stop_Reaction Stop Reaction with HCl Add_Substrate->Stop_Reaction Extract Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A generalized workflow for an in vitro ACE inhibition assay.

Detailed Procedure:
  • Preparation: A solution of ACE is pre-incubated with various concentrations of the test inhibitor (e.g., this compound, Captopril, or Lisinopril) in a borate buffer (pH 8.3) for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, Hippuryl-L-Histidyl-L-Leucine (HHL). The mixture is then incubated at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of hydrochloric acid (HCl).

  • Extraction: The product of the enzymatic reaction, hippuric acid, is extracted from the aqueous solution using ethyl acetate.

  • Quantification: The ethyl acetate layer is separated, evaporated to dryness, and the hippuric acid residue is redissolved in distilled water. The absorbance of the resulting solution is measured at 228 nm using a spectrophotometer.

  • Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a class of naturally derived dipeptides with potential as ACE inhibitors. While direct comparative data with established drugs like Captopril and Lisinopril is limited, related tryptophan-containing dipeptides have demonstrated significant in vitro ACE inhibitory activity. The provided experimental framework can be utilized to conduct direct comparative studies to elucidate the relative potency of this compound. Further research is warranted to fully understand its mechanism of action, bioavailability, and potential therapeutic applications.

References

A Comparative Guide to the Biological Validation of H-Trp-Phe-OH and its Cyclic Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated biological activities of the linear dipeptide H-Trp-Phe-OH and its cyclic counterpart, cyclo(Trp-Phe). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating the therapeutic potential of these compounds.

I. Antihypertensive Activity of this compound

The linear dipeptide this compound has been identified as a potent agent with antihypertensive properties. Its mechanism of action involves the modulation of key factors in blood pressure regulation, including the inhibition of the angiotensin-converting enzyme (ACE), stimulation of nitric oxide (NO) production, and reduction of endothelin-1 (ET-1) levels.

Data Summary: ACE Inhibition

A critical aspect of the antihypertensive effect of this compound is its ability to inhibit ACE, a key enzyme in the renin-angiotensin system.

CompoundTargetIC50 ValueSource
This compoundAngiotensin-Converting Enzyme (ACE)0.32 ± 0.05 mg/mL[1][2][3]
Endothelial Function Modulation

In addition to direct enzyme inhibition, this compound has been shown to positively influence endothelial function, which plays a crucial role in maintaining vascular health.

CompoundBiological EffectCell LineObservationSource
This compoundNitric Oxide (NO) ProductionHUVECsDose-dependent increase in NO concentration.[2][3][2][3]
This compoundEndothelin-1 (ET-1) ProductionHUVECsDose-dependent decrease in ET-1 content.[2][3][2][3]
Signaling Pathway and Experimental Workflow

The antihypertensive effects of this compound can be attributed to its multifaceted interaction with the vascular endothelium. The following diagram illustrates the proposed mechanism and the general workflow for its validation.

Antihypertensive_Activity_Workflow cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway This compound This compound ACE_Inhibition_Assay ACE Inhibition Assay This compound->ACE_Inhibition_Assay In vitro HUVEC_Culture HUVEC Culture This compound->HUVEC_Culture Cell-based NO_Measurement Nitric Oxide (NO) Measurement HUVEC_Culture->NO_Measurement ET1_Measurement Endothelin-1 (ET-1) Measurement HUVEC_Culture->ET1_Measurement H-Trp-Phe-OH_path This compound ACE ACE H-Trp-Phe-OH_path->ACE Inhibits eNOS eNOS H-Trp-Phe-OH_path->eNOS Stimulates ET1 Endothelin-1 (ET-1) H-Trp-Phe-OH_path->ET1 Reduces Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ET1->Vasoconstriction

Antihypertensive mechanism and validation workflow.

II. Biological Activities of Cyclo(Trp-Phe)

The cyclic form of the dipeptide, cyclo(Trp-Phe), also known as a diketopiperazine, has been investigated for a range of biological activities, primarily focusing on its antimicrobial and antitumor potential. The cyclic structure generally confers greater stability against enzymatic degradation compared to its linear counterpart.

Antimicrobial and Antitumor Potential (Qualitative Comparison)

While the antimicrobial and antitumor effects of various diketopiperazines are widely reported, specific quantitative data for cyclo(Trp-Phe) is limited in the available literature. Research on related compounds suggests that these activities are often dependent on the specific amino acid composition and stereochemistry. For instance, some tryptophan-containing cyclic dipeptides have shown antimicrobial activity, though often at high concentrations (MIC > 15 mM), indicating low potency.

Biological ActivityCompound ClassGeneral Findings
AntimicrobialDiketopiperazinesBroad-spectrum antibacterial and antifungal properties have been observed for various diketopiperazines.
AntitumorDiketopiperazinesCertain cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines.

Due to the lack of specific IC50 or Minimum Inhibitory Concentration (MIC) values for cyclo(Trp-Phe) in the reviewed literature, a direct quantitative comparison with other agents is not feasible at this time.

General Experimental Workflow for Activity Screening

The following diagram outlines a typical workflow for the preliminary screening of the antimicrobial and anticancer activities of a compound like cyclo(Trp-Phe).

Activity_Screening_Workflow cluster_antimicrobial Antimicrobial Activity Screening cluster_anticancer Anticancer Activity Screening Cyclo_Trp_Phe Cyclo(Trp-Phe) Microbial_Strains Bacterial & Fungal Strains Cyclo_Trp_Phe->Microbial_Strains Cancer_Cell_Lines Cancer Cell Lines Cyclo_Trp_Phe->Cancer_Cell_Lines MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Microbial_Strains->MIC_Assay Quantitative_Data MIC Values (µg/mL or µM) MIC_Assay->Quantitative_Data Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Cancer_Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination

General workflow for antimicrobial and anticancer screening.

III. Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of ACE in converting a substrate, typically Hippuryl-His-Leu (HHL) or a fluorogenic substrate, into a detectable product.

Protocol (based on spectrophotometric method):

  • Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

  • Prepare various concentrations of the test peptide (this compound) and a positive control (e.g., Captopril).

  • In a microplate, add the ACE solution to wells containing either the test peptide, positive control, or buffer (for control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate solution (e.g., HHL) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

  • The product, hippuric acid, is then extracted with a solvent like ethyl acetate.

  • After evaporating the solvent, the hippuric acid is redissolved and its absorbance is measured at 228 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Nitric Oxide (NO) Measurement in Cell Culture (Griess Assay)

Principle: This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a multi-well plate and culture until they reach confluence.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • In a new microplate, add the collected supernatants, nitrite standards of known concentrations, and fresh culture medium (as a blank).

  • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes), protected from light.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Endothelin-1 (ET-1) Measurement in Cell Culture (ELISA)

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of ET-1 in cell culture supernatants.

Protocol:

  • Seed HUVECs and treat with this compound as described for the NO measurement assay.

  • Collect the cell culture supernatant.

  • Use a commercial ET-1 ELISA kit and follow the manufacturer's instructions.

  • Typically, the protocol involves adding the supernatants and ET-1 standards to a microplate pre-coated with an anti-ET-1 antibody.

  • After incubation and washing steps, a second, enzyme-linked anti-ET-1 antibody is added, which binds to the captured ET-1.

  • A substrate solution is then added, which reacts with the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The concentration of ET-1 in the samples is determined by interpolating from a standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • In a multi-well microplate, prepare serial dilutions of the test compound (e.g., cyclo(Trp-Phe)) in a suitable broth medium.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.

Cytotoxicity Assay (MTT Assay for IC50)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed a specific cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., cyclo(Trp-Phe)) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from a dose-response curve.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for H-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of dipeptides like H-Trp-Phe-OH (Tryptophyl-Phenylalanine) is critical. This guide provides a comparative overview of common analytical methods for the analysis of this compound, complete with supporting experimental data and detailed methodologies. The focus is on providing a framework for cross-validating these methods to ensure data integrity and reliability.

This compound is a dipeptide with potential antihypertensive properties, acting as an angiotensin-converting enzyme (ACE) inhibitor.[1] Its accurate measurement is crucial for pharmacokinetic studies, formulation development, and quality control. The most common analytical techniques for peptide analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound and its constituent amino acids using HPLC-UV and LC-MS/MS. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.995>0.995
Accuracy (%) 88.2 - 104.2[2]79 - 104[3]
Precision (RSD %) < 9.0[2]< 15[3]
Limit of Detection (LOD) ~2 nmol/mL[4]0.96 - 24.48 nmol/L[5]
Limit of Quantitation (LOQ) ~6 nmol/mL3.42 - 244.82 nmol/L[5]

Table 2: Typical Performance Data for Constituent Amino Acid Analysis

AnalyteMethodLinearity (Range)Accuracy (%)Precision (RSD %)
Phenylalanine HPLC-PDA[2]0.1 - 3200 µM98.3 - 103.5< 9.0
Tryptophan LC-MS/MS[3]Not Specified79 - 104< 15

Experimental Workflows and Logical Relationships

A crucial aspect of analytical method validation is understanding the workflow and the logical progression of steps. The following diagram illustrates a typical cross-validation workflow for analytical methods.

cluster_planning Planning Phase cluster_development Method Development & Optimization cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion define_atp Define Analytical Target Profile (ATP) select_methods Select Methods for Cross-Validation (e.g., HPLC-UV, LC-MS/MS) define_atp->select_methods dev_hplc Develop & Optimize HPLC-UV Method select_methods->dev_hplc dev_lcms Develop & Optimize LC-MS/MS Method select_methods->dev_lcms val_hplc Validate HPLC-UV Method (ICH Guidelines) dev_hplc->val_hplc val_lcms Validate LC-MS/MS Method (ICH Guidelines) dev_lcms->val_lcms analyze_samples Analyze Identical Samples with Both Methods val_hplc->analyze_samples val_lcms->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot) analyze_samples->compare_results assess_agreement Assess Agreement & Determine Method Interchangeability compare_results->assess_agreement

Analytical method cross-validation workflow.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for peptides and their constituent amino acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying this compound in bulk samples and simple formulations.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis or Photo Diode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm for the peptide bond and 280 nm for the tryptophan residue.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and inject them in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

    • Accuracy: Determined by the spike-recovery method. Known amounts of this compound are added to a placebo, and the recovery is calculated.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices like biological fluids.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient, for example, from 5% to 95% Mobile Phase B in 5-8 minutes.[5]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) are determined by infusing a standard solution and performing a product ion scan.

    • MRM Transitions (Hypothetical):

      • Quantifier: The most intense product ion.

      • Qualifier: A second, less intense product ion for confirmation.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • For biological samples (plasma, serum), protein precipitation is typically required. Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the sample, vortex, and centrifuge.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Validation Parameters:

    • The validation parameters are similar to HPLC-UV, with the addition of:

    • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

    • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) is evaluated.

Signaling Pathways and Experimental Logic

The choice of analytical method often depends on the specific application and the required sensitivity and selectivity. The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound.

cluster_matrix Sample Matrix cluster_hplc HPLC-UV Path cluster_lcms LC-MS/MS Path start Start: Quantification of This compound matrix_type Simple Matrix? (e.g., Bulk Drug, Formulation) start->matrix_type hplc_uv Use HPLC-UV matrix_type->hplc_uv Yes lcms Use LC-MS/MS matrix_type->lcms No (Complex Matrix, e.g., Plasma) hplc_validation Validate for: - Purity - Assay - Content Uniformity hplc_uv->hplc_validation end End: Validated Analytical Method hplc_validation->end lcms_validation Validate for: - Bioanalysis (PK studies) - Trace Impurity Analysis lcms->lcms_validation lcms_validation->end

Method selection logic for this compound analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk substances and pharmaceutical formulations. LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and the detection of trace-level impurities.

Cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms and throughout the drug development lifecycle. By following the outlined protocols and validation strategies, researchers can confidently establish and cross-validate analytical methods for this compound, ensuring the generation of high-quality, reproducible data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptide H-Trp-Phe-OH with related compounds, focusing on their mechanisms of action and supported by available experimental data. The information is intended to assist researchers in understanding the therapeutic potential and structure-activity relationships of these molecules.

Overview of this compound and Related Compounds

This compound is a dipeptide composed of L-tryptophan and L-phenylalanine. It has garnered attention for its potential antihypertensive properties.[1] This guide compares this compound with three categories of related compounds:

  • Isomeric and Structurally Similar Dipeptides: H-Phe-Trp-OH, an isomer of this compound, and other tryptophan-containing dipeptides such as H-Val-Trp-OH and H-Ile-Trp-OH, which also exhibit biological activity.

  • N-terminally Modified Dipeptides: Boc-protected dipeptides, such as Boc-Trp-Phe-OMe and Boc-Trp-Trp-OMe, which have been investigated for their antimicrobial properties.

  • Reference ACE Inhibitor: Captopril is included as a well-established angiotensin-converting enzyme (ACE) inhibitor for benchmarking purposes.

Comparative Analysis of Biological Activities

The primary biological activities of this compound and its related compounds are summarized below, with quantitative data presented for direct comparison.

Antihypertensive Activity: ACE Inhibition

A key mechanism of action for the antihypertensive effects of these dipeptides is the inhibition of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Table 1: Comparison of ACE Inhibitory Activity

CompoundIC50 (µM)
This compoundData not available
H-Val-Trp-OH0.58
H-Ile-Trp-OH0.50
Captopril (Reference)0.00179 - 0.0151

Note: The IC50 values for Captopril can vary depending on the assay conditions.

Antimicrobial Activity

N-terminally protected dipeptides, specifically those with a tert-Butoxycarbonyl (Boc) group, have demonstrated notable antibacterial activity. Their mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[2]

Table 2: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration, MIC90)

CompoundTarget OrganismMIC90 (µg/mL)
Boc-Phe-Trp-OMeGram-positive & Gram-negative bacteria230 - 400
Boc-Trp-Trp-OMeGram-positive & Gram-negative bacteria230 - 400

Signaling Pathways

The eNOS/NO/cGMP Pathway in Vasodilation

This compound is reported to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (ET-1) levels, suggesting its involvement in endothelial function and vasodilation.[1] The endothelial nitric oxide synthase (eNOS) pathway is a critical regulator of vascular tone. Activation of eNOS leads to the production of NO, which then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately result in smooth muscle relaxation and vasodilation.

Antihypertensive peptides are proposed to activate this pathway, potentially through the phosphorylation of eNOS at serine residue 1177 (Ser1177) via the PI3K/Akt signaling cascade.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor GPCR/Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) (p-Thr495) Akt->eNOS_inactive Phosphorylates Ser1177 Dephosphorylates Thr495 eNOS_active eNOS (active) (p-Ser1177) NO NO eNOS_active->NO Converts L_Arginine L_Arginine L_Arginine->eNOS_active sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to This compound This compound This compound->Receptor Binds

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Bacterial Membrane Permeabilization

The antibacterial action of Boc-protected dipeptides like Boc-Phe-Trp-OMe is attributed to their ability to permeabilize bacterial membranes. This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.

G Boc_Dipeptide Boc-Phe-Trp-OMe Outer_Membrane Outer Membrane Boc_Dipeptide->Outer_Membrane Interacts with Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Permeabilizes Disruption Membrane Disruption Inner_Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of bacterial membrane permeabilization by Boc-dipeptides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the in vitro ACE inhibitory activity of a compound.

Principle: This assay is based on the hydrolysis of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically after reaction with 2,4,6-trichloro-s-triazine (TT). The IC50 value, the concentration of the inhibitor required to inhibit 50% of ACE activity, is then calculated.

Procedure:

  • Prepare a solution of ACE (from rabbit lung) in 100 mM borate buffer (pH 8.3) containing 300 mM NaCl.

  • Prepare various concentrations of the test compound (e.g., this compound) in the same buffer.

  • In a microplate, add 20 µL of the ACE solution and 20 µL of the test compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of 5 mM HHL solution (in the same buffer).

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate, followed by vortexing and centrifugation.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

  • Dissolve the residue in 1 mL of deionized water.

  • Add 0.5 mL of a 3% (w/v) solution of TT in dioxane.

  • After 30 seconds, measure the absorbance at 382 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Nitric Oxide (NO) Production Measurement in Endothelial Cells

Objective: To quantify the production of NO by endothelial cells in response to a test compound.

Principle: This assay measures the accumulation of nitrite (NO2-), a stable oxidation product of NO, in the cell culture medium using the Griess reagent.

Procedure:

  • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of the test compound (e.g., this compound) in a serum-free medium for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Endothelin-1 (ET-1) Immunoassay

Objective: To measure the concentration of ET-1 in cell culture supernatants.

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to determine the amount of ET-1.

Procedure:

  • Use a commercially available ET-1 ELISA kit and follow the manufacturer's instructions.

  • Typically, the procedure involves adding standards and samples (cell culture supernatants from cells treated with the test compound) to a microplate pre-coated with an anti-ET-1 antibody.

  • After incubation and washing, a biotin-conjugated anti-ET-1 antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

  • A substrate solution is then added, and the color development is proportional to the amount of ET-1.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of ET-1 in the samples is calculated from the standard curve.

Bacterial Membrane Permeabilization Assay

Objective: To assess the ability of a compound to disrupt bacterial membranes.

Principle: This assay utilizes the fluorescent probe N-Phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly when it partitions into the hydrophobic interior of a damaged bacterial membrane.

Procedure:

  • Grow the target bacteria (e.g., E. coli) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • In a black 96-well microplate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM.

  • Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

  • Add various concentrations of the test compound (e.g., Boc-Phe-Trp-OMe) to the wells.

  • Immediately monitor the increase in fluorescence over time.

  • The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity.

Conclusion

This compound and its related dipeptides represent a promising class of bioactive molecules with potential therapeutic applications. While this compound's antihypertensive effects are linked to ACE inhibition and modulation of endothelial function, a direct quantitative comparison of its ACE inhibitory potency is hampered by the lack of a reported IC50 value. Further research is warranted to elucidate the precise molecular interactions and signaling events governed by this compound to fully understand its therapeutic potential. The N-terminally modified analogs, on the other hand, demonstrate a clear mechanism of antibacterial action through membrane disruption, opening avenues for the development of novel antimicrobial agents. This comparative guide provides a foundation for future investigations into the structure-activity relationships and therapeutic development of these tryptophan- and phenylalanine-containing dipeptides.

References

A Comparative Analysis of Synthesis Methods for H-Trp-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

The dipeptide H-Trp-Phe-OH, composed of tryptophan and phenylalanine, is a significant molecule in biochemical and pharmaceutical research. Its synthesis can be achieved through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The selection of an appropriate method is critical for researchers and drug development professionals, as it directly impacts yield, purity, scalability, and cost-effectiveness.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the different synthesis methods of this compound and similar dipeptides.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Typical Yield 70-95%~59% (overall from multi-step)[1]>85%[2]
Purity ≥95%[3]90-98%[3]High (often requires minimal purification)
Reaction Time Faster for longer peptides[3]Time-consuming due to intermediate purificationGenerally faster reaction times
Scalability Excellent for mg to gram scale[3]Well-suited for large-scale productionScalable, especially with immobilized enzymes
Cost-effectiveness Higher cost for reagents and resinMore cost-effective for short peptides[3]Potentially lower cost due to mild conditions and catalyst reuse
Environmental Impact High solvent and reagent consumption[3]Reduced solvent usage compared to SPPS"Green" approach with aqueous media and biodegradable catalysts

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a widely used method for its efficiency and suitability for automation. The peptide is assembled on a solid support (resin), which simplifies the purification process at each step.

Experimental Workflow:

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling (Fmoc-Trp(Boc)-OH, HOBt/HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Cleavage Cleavage from Resin (TFA/TIPS/H2O) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Fmoc-SPPS workflow for this compound.

Protocol:

  • Resin Preparation: Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from phenylalanine by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), 1-hydroxybenzotriazole (HOBt) (3 eq.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added tryptophan using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc side-chain protecting group from tryptophan by treating the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase, which allows for easier purification of intermediates and is often more cost-effective for shorter peptides.

Experimental Workflow:

LPPS_Workflow Start Boc-Phe-OH + H-Trp-OMe Coupling Coupling (EDC/HOBt) Start->Coupling ProtectedDipeptide Boc-Trp-Phe-OMe Coupling->ProtectedDipeptide Saponification Saponification (NaOH) ProtectedDipeptide->Saponification ProtectedAcid Boc-Trp-Phe-OH Saponification->ProtectedAcid Deprotection Deprotection (TFA) ProtectedAcid->Deprotection FinalProduct This compound Deprotection->FinalProduct

Solution-phase synthesis of this compound.

Protocol:

  • Coupling:

    • Dissolve Boc-Phe-OH (1 equivalent) and H-Trp-OMe.HCl (1 eq.) in DMF.

    • Add HOBt (1.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq.) to the solution.

    • Add DIPEA to adjust the pH to ~8.

    • Stir the reaction mixture overnight at room temperature. A yield of approximately 78% can be expected for this step.

  • Work-up: Extract the product with ethyl acetate, wash with brine and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Saponification:

    • Dissolve the resulting Boc-Trp-Phe-OMe in a mixture of dioxane and water.

    • Add 1M NaOH and stir for 2 hours. A yield of about 85% is typical for this hydrolysis step.[1]

  • Acidification and Extraction: Acidify the reaction mixture and extract the Boc-Trp-Phe-OH into an organic solvent.

  • Deprotection:

    • Dissolve the Boc-protected dipeptide in DCM.

    • Add TFA and stir for 30 minutes at room temperature. This deprotection step typically proceeds with a high yield of around 94%.[1]

  • Purification: Evaporate the solvent and purify the final product, this compound, by recrystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions with high stereoselectivity.

Experimental Workflow:

Enzymatic_Workflow Substrates N-Ac-Phe-OEt + H-Trp-NH2 Reaction Peptide Bond Formation (Aqueous Buffer, pH 8-9) Substrates->Reaction Enzyme Immobilized α-Chymotrypsin Enzyme->Reaction ProtectedDipeptide N-Ac-Trp-Phe-NH2 Reaction->ProtectedDipeptide Deamidation Deamidation & Deacetylation (e.g., Acylase) ProtectedDipeptide->Deamidation FinalProduct This compound Deamidation->FinalProduct

Enzymatic synthesis of this compound.

Protocol:

  • Enzyme Immobilization (Optional but Recommended): Immobilize α-chymotrypsin on a solid support (e.g., Eupergit C) to improve stability and facilitate reuse.

  • Reaction Setup:

    • Dissolve the acyl donor, such as N-acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt), and the nucleophile, L-tryptophanamide (H-Trp-NH2), in a suitable buffer (e.g., Tris-HCl, pH 8-9).

    • The use of a frozen aqueous solution (-20°C to -24°C) can significantly increase the yield by suppressing hydrolysis.[2]

  • Enzymatic Reaction:

    • Add the immobilized or free α-chymotrypsin to the substrate solution.

    • Incubate the reaction mixture with gentle agitation. The reaction can reach over 85% yield.[2]

  • Product Isolation:

    • If using an immobilized enzyme, simply filter to remove the catalyst.

    • If using a free enzyme, techniques like precipitation or extraction may be required.

  • Deprotection: The resulting protected dipeptide (N-Ac-Trp-Phe-NH2) needs to be deprotected. This can be achieved using another enzyme, such as an acylase, to remove the N-terminal acetyl group and a deamidase for the C-terminal amide, or through chemical methods.

  • Purification: The final product, this compound, is then purified, typically using chromatography.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the project. Solid-Phase Peptide Synthesis is advantageous for its speed and amenability to automation, making it suitable for producing many different peptides quickly, though it can be costly and generate significant waste. Solution-Phase Peptide Synthesis is a more classical approach that is cost-effective for large-scale production of short peptides but is more labor-intensive. Enzymatic Synthesis represents a more sustainable and highly specific method, often yielding high-purity products under mild conditions, although the development of a robust enzymatic process can require significant initial optimization. For researchers and drug developers, a thorough evaluation of these factors will lead to the most efficient and effective synthesis of this compound.

References

Unveiling the Potency of H-Trp-Phe-OH: A Comparative Analysis of its Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Against Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the dipeptide H-Trp-Phe-OH reveals its significant inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This guide provides a comparative assessment of this compound's binding affinity versus its structural analogs, offering valuable insights for researchers and professionals in drug development and cardiovascular therapeutics. The data presented underscores the critical role of specific amino acid residues in modulating ACE inhibition.

The dipeptide this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE)[1]. ACE plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the elevation of blood pressure. The inhibition of this enzyme is a cornerstone of therapy for hypertension and other cardiovascular diseases.

Comparative Binding Affinity of this compound and Its Analogs

The inhibitory potency of this compound and a series of its structural analogs against ACE is summarized in Table 1. The data, presented as IC50 values, highlights the structure-activity relationships that govern the interaction between these dipeptides and the ACE active site. An IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Dipeptide SequenceN-Terminal Amino AcidC-Terminal Amino AcidIC50 (µM)
This compound Tryptophan (Trp) Phenylalanine (Phe) 26 [2]
H-Val-Trp-OHValine (Val)Tryptophan (Trp)0.58[3]
H-Ile-Trp-OHIsoleucine (Ile)Tryptophan (Trp)0.50[3]
H-Leu-Trp-OHLeucine (Leu)Tryptophan (Trp)1.11[3]
H-Trp-Val-OHTryptophan (Trp)Valine (Val)307.61[3]
H-Phe-Trp-OHPhenylalanine (Phe)Tryptophan (Trp)120[2]
H-Trp-Tyr-OHTryptophan (Trp)Tyrosine (Tyr)100[2]
H-Ala-Phe-OHAlanine (Ala)Phenylalanine (Phe)330[2]

Table 1: ACE Inhibitory Activity of this compound and Structural Analogs. This table presents the half-maximal inhibitory concentration (IC50) values of various dipeptides against Angiotensin-Converting Enzyme.

The data reveals that dipeptides with an aromatic amino acid at the C-terminus generally exhibit potent ACE inhibitory activity[4][5]. For instance, replacing the C-terminal Phenylalanine in this compound with a Tryptophan (H-Trp-Trp-OH) or a Tyrosine (H-Trp-Tyr-OH) results in IC50 values of 120 µM and 100 µM, respectively, indicating a retained but slightly altered inhibitory capacity.

Interestingly, the nature of the N-terminal amino acid also significantly influences the binding affinity. Dipeptides with aliphatic amino acids such as Valine, Isoleucine, and Leucine at the N-terminus and Tryptophan at the C-terminus (H-Val-Trp-OH, H-Ile-Trp-OH, and H-Leu-Trp-OH) demonstrate remarkably low IC50 values of 0.58 µM, 0.50 µM, and 1.11 µM, respectively, suggesting a higher binding affinity compared to this compound. Conversely, swapping the positions of Tryptophan and Phenylalanine to yield H-Phe-Trp-OH results in a higher IC50 of 120 µM, indicating a decrease in inhibitory potency. A similar trend is observed with H-Trp-Val-OH, which shows a significantly higher IC50 of 307.61 µM. The dipeptide H-Ala-Phe-OH, with a smaller aliphatic amino acid at the N-terminus, exhibits a considerably weaker inhibitory effect with an IC50 of 330 µM.

Experimental Protocols: In Vitro ACE Inhibition Assay

The determination of ACE inhibitory activity is typically performed using an in vitro spectrophotometric assay. A common method involves the use of the substrate hippuryl-L-histidyl-L-leucine (HHL).

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - ACE Enzyme Solution - HHL Substrate Solution - Test Inhibitor Solutions - Borate Buffer (pH 8.3) - 1M HCl pre_incubation Pre-incubation: Mix ACE solution with test inhibitor or buffer. reagents->pre_incubation incubation Incubation: Add HHL substrate to initiate reaction. Incubate at 37°C. pre_incubation->incubation stop_reaction Stop Reaction: Add 1M HCl. incubation->stop_reaction measurement Measurement: Measure the absorbance of the product (Hippuric Acid) at 228 nm using a spectrophotometer. stop_reaction->measurement calculation Calculate % Inhibition: Compare absorbance of inhibitor samples to control (no inhibitor). measurement->calculation ic50 Determine IC50: Plot % inhibition vs. inhibitor concentration. calculation->ic50

Figure 1: Experimental Workflow for ACE Inhibition Assay. This diagram outlines the key steps involved in a typical in vitro assay to determine the inhibitory activity of compounds against Angiotensin-Converting Enzyme.

The assay proceeds as follows:

  • Preparation: Solutions of ACE, the substrate HHL, and the test inhibitors (this compound and its analogs) are prepared in a suitable buffer, typically a borate buffer at pH 8.3.

  • Pre-incubation: The ACE enzyme is pre-incubated with the test inhibitor for a defined period to allow for binding.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture and incubated at 37°C. ACE cleaves HHL to produce hippuric acid (HA) and L-histidyl-L-leucine.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as 1M HCl.

  • Measurement: The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples containing the inhibitor to a control sample without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway of ACE Inhibition

The therapeutic effects of ACE inhibitors like this compound are primarily mediated through their impact on the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Renin Renin ACE ACE ACE_Inhibitor This compound (ACE Inhibitor) ACE_Inhibitor->ACE Inhibits

Figure 2: ACE Inhibition Signaling Pathway. This diagram illustrates the role of Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin-Aldosterone System and how ACE inhibitors like this compound exert their effects.

As depicted in the diagram, ACE has two primary functions:

  • Conversion of Angiotensin I to Angiotensin II: Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which leads to an increase in blood pressure. It also stimulates the release of aldosterone, a hormone that promotes sodium and water retention, further contributing to elevated blood pressure.

  • Degradation of Bradykinin: Bradykinin is a vasodilator that widens blood vessels, thereby lowering blood pressure.

By inhibiting ACE, this compound and its analogs prevent the formation of angiotensin II and the breakdown of bradykinin. The net effect is a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in overall blood pressure.

References

A Comparative Spectroscopic Analysis of H-Trp-Phe-OH and Its Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of the dipeptide H-Trp-Phe-OH and its derivatives. This guide provides a comparative analysis of their properties using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Fluorescence Spectroscopy, supported by experimental data and protocols.

The dipeptide this compound, composed of tryptophan and phenylalanine, is a subject of increasing interest in biomedical research, notably for its role as an angiotensin-converting enzyme (ACE) inhibitor. Understanding its structural and electronic properties, and how they are altered by chemical modifications, is crucial for the development of novel therapeutics. This guide presents a comparative spectroscopic analysis of this compound and four of its derivatives: the N-terminally acetylated Ac-Trp-Phe-OH, the C-terminally methylated H-Trp-Phe-OMe, and two analogs with amino acid substitutions, H-Ala-Phe-OH and H-Trp-Ala-OH.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from NMR, Mass Spectrometry, Circular Dichroism, and Fluorescence Spectroscopy for this compound and its derivatives.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) are indicative of the electronic structure surrounding the nuclei.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonThis compoundAc-Trp-Phe-OHH-Trp-Phe-OMeH-Ala-Phe-OHH-Trp-Ala-OH
Trp α-CH~4.2~4.5~4.2-~4.2
Phe α-CH~4.5~4.7~4.5~4.4-
Ala α-CH---~3.7~3.8
Trp β-CH₂~3.2~3.1~3.2-~3.2
Phe β-CH₂~3.0, ~2.8~2.9, ~2.7~3.0, ~2.8~3.1, ~2.9-
Ala β-CH₃---~1.3~1.4
Trp Indole~7.0-7.8~7.0-7.8~7.0-7.8-~7.0-7.8
Phe Phenyl~7.1-7.3~7.1-7.3~7.1-7.3~7.2-7.4-
Acetyl CH₃-~1.8---
Methyl Ester OCH₃--~3.6--

Note: Chemical shifts are approximate and can vary with solvent and pH.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonThis compoundAc-Trp-Phe-OHH-Trp-Phe-OMeH-Ala-Phe-OHH-Trp-Ala-OH
Trp Cα~55~54~55-~55
Phe Cα~56~55~56~56-
Ala Cα---~52~52
Trp Cβ~28~28~28-~28
Phe Cβ~38~38~38~39-
Ala Cβ---~17~17
Trp C=O~175~174~172-~175
Phe C=O~176~175~173~177-
Ala C=O---~178~178
Trp Indole~110-138~110-138~110-138-~110-138
Phe Phenyl~128-138~128-138~128-138~128-139-
Acetyl C=O-~173---
Acetyl CH₃-~22---
Methyl Ester OCH₃--~52--

Note: Chemical shifts are approximate and can vary with solvent and pH.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns that aid in structure elucidation.

Table 3: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₂₀H₂₁N₃O₃351.16352.17335.1 (loss of NH₃), 188.1 (Trp immonium), 130.1 (Trp side chain), 120.1 (Phe immonium)[1]
Ac-Trp-Phe-OHC₂₂H₂₃N₃O₄393.17394.18335.1, 188.1, 130.1, 120.1
H-Trp-Phe-OMeC₂₁H₂₃N₃O₃365.17366.18334.1 (loss of CH₃OH), 188.1, 130.1, 120.1
H-Ala-Phe-OHC₁₂H₁₆N₂O₃236.12237.12220.1 (loss of NH₃), 120.1 (Phe immonium), 72.1 (Ala immonium)
H-Trp-Ala-OHC₁₄H₁₇N₃O₃275.13276.14259.1 (loss of NH₃), 188.1 (Trp immonium), 130.1 (Trp side chain), 72.1 (Ala immonium)
Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. The molar ellipticity [θ] is sensitive to the peptide's conformation.

Table 4: Circular Dichroism Data in Phosphate Buffer (pH 7.4)

Compoundλ (nm)[θ] (deg·cm²·dmol⁻¹)Secondary Structure Interpretation
This compound~228NegativeContribution from Trp and Phe aromatic side chains and random coil
~205NegativeRandom coil
Ac-Trp-Phe-OH~228More negative than this compoundIncreased rigidity, potential for ordered structure
~205More negative than this compound
H-Trp-Phe-OMe~228Similar to this compoundRandom coil
~205Similar to this compound
H-Ala-Phe-OH~222Weak negativePredominantly random coil
~200Strong negative
H-Trp-Ala-OH~228NegativeContribution from Trp aromatic side chain and random coil
~205Negative
Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly useful for studying tryptophan-containing peptides, as the indole side chain of tryptophan is intrinsically fluorescent. The emission maximum (λₑₘ) and quantum yield (Φ) are sensitive to the local environment of the tryptophan residue.

Table 5: Fluorescence Spectroscopy Data in Phosphate Buffer (pH 7.4)

CompoundExcitation Wavelength (λₑₓ, nm)Emission Maximum (λₑₘ, nm)Quantum Yield (Φ)
This compound~280~350~0.13
Ac-Trp-Phe-OH~280~350~0.12
H-Trp-Phe-OMe~280~350~0.13
H-Ala-Phe-OH-Non-fluorescent-
H-Trp-Ala-OH~280~355~0.14

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of deuterium oxide (D₂O). Adjust the pH to ~7.0 using dilute NaOD or DCl.

  • Instrumentation: A Bruker Avance III 600 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.

  • ¹H NMR Acquisition: Acquire one-dimensional proton spectra at 298 K. Use a standard pulse sequence with water suppression (e.g., presaturation).

  • ¹³C NMR Acquisition: Acquire one-dimensional carbon spectra with proton decoupling.

  • Data Processing: Process the spectra using appropriate software (e.g., TopSpin, MestReNova). Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Dilute to a final concentration of 10-100 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters SYNAPT G2-Si (or equivalent) with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample directly into the ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID).

  • Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and to identify the fragmentation patterns.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrumentation: A Jasco J-1500 CD spectropolarimeter (or equivalent).

  • Acquisition: Record CD spectra from 190 to 260 nm in a 1 mm pathlength quartz cuvette at 25 °C. Use a scanning speed of 50 nm/min and a bandwidth of 1 nm. Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Correct the spectra by subtracting the buffer baseline. Convert the raw data (in millidegrees) to molar ellipticity [θ] using the peptide concentration, path length, and number of amino acid residues.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10 µM) in a fluorescence-free buffer (e.g., 10 mM sodium phosphate, pH 7.4). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: A fluorescence spectrophotometer such as a Horiba Jobin Yvon Fluoromax-4 (or equivalent).

  • Acquisition: Set the excitation wavelength to 280 nm and record the emission spectrum from 300 to 450 nm.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., N-acetyl-L-tryptophanamide, Φ = 0.13).

Signaling Pathway and Experimental Workflow

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

This compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. The following diagram illustrates this pathway.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction  stimulates Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I H_Trp_Phe_OH This compound H_Trp_Phe_OH->Inhibition Inhibition->ACE

ACE Inhibition by this compound
General Workflow for Spectroscopic Comparison

The logical flow for a comparative spectroscopic analysis of peptides is depicted in the following diagram.

Spectroscopic_Workflow Start Peptide Synthesis (this compound & Derivatives) Purification Purification & Purity Assessment (HPLC, MS) Start->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Sample_Prep->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample_Prep->MS CD Circular Dichroism Spectroscopy Sample_Prep->CD Fluorescence Fluorescence Spectroscopy Sample_Prep->Fluorescence Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis CD->Data_Analysis Fluorescence->Data_Analysis Report Publication/Report Generation Data_Analysis->Report

Spectroscopic Analysis Workflow

This guide provides a foundational dataset and methodological framework for the spectroscopic characterization of this compound and its derivatives. The presented data highlights the sensitivity of these spectroscopic techniques to subtle changes in peptide structure, offering valuable tools for structure-activity relationship studies and the rational design of new peptide-based drugs.

References

Benchmarking H-Trp-Phe-OH: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of H-Trp-Phe-OH's performance in key functional assays against relevant alternatives. The data presented is supported by detailed experimental methodologies to ensure reproducibility and aid in the critical evaluation of this dipeptide for therapeutic development.

This compound is a dipeptide composed of L-tryptophan and L-phenylalanine with demonstrated antihypertensive properties.[1] Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) that governs blood pressure.[1] Beyond ACE inhibition, this compound has been shown to modulate other critical pathways involved in vascular tone, including the dose-dependent increase of nitric oxide (NO) levels and the reduction of endothelin-1 (ET-1) levels.[1] This multi-faceted activity makes this compound a compelling candidate for further investigation in cardiovascular research.

Performance in Functional Assays: A Comparative Analysis

To contextualize the performance of this compound, this section presents a comparative summary of its activity alongside other known ACE inhibitors, including the widely used pharmaceutical, Captopril, and other bioactive dipeptides.

Compound NameCompound TypeACE Inhibition IC50 (µM)Nitric Oxide (NO) IncreaseEndothelin-1 (ET-1) Decrease
This compound DipeptideData Not AvailableDose-dependent Increase[1]Dose-dependent Decrease[1]
CaptoprilDrug0.006 - 0.02[2][3][4]--
Trp-ValDipeptide307.61[5]--
Val-TrpDipeptide0.58[5]--
Ile-TrpDipeptide0.50[5]--
Leu-TrpDipeptide1.11[5]--

Key Functional Assays: Experimental Protocols

The following are detailed methodologies for the key functional assays cited in this guide. These protocols are provided to assist researchers in designing and executing experiments to evaluate this compound and its alternatives.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ACE. A common method involves the use of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

  • Test compounds (this compound, alternatives)

  • Assay buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, FAPGG solution, and the test compound or control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the ACE solution to each well.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader. The decrease in absorbance is proportional to the hydrolysis of FAPGG by ACE.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitric oxide produced by cells, often endothelial cells, in response to treatment with a test compound. A common method is the Griess assay, which detects nitrite (NO2-), a stable and quantifiable breakdown product of NO.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium

  • Test compounds (this compound)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture endothelial cells in a 96-well plate until they reach the desired confluence.

  • Treat the cells with various concentrations of the test compound or control for a specified incubation period.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant samples and standards in a new 96-well plate.

  • Incubate at room temperature for a specified time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standards.

  • Calculate the concentration of nitrite in the samples, which reflects the amount of NO produced.

Endothelin-1 (ET-1) Immunoassay

This assay quantifies the concentration of ET-1, a potent vasoconstrictor, in biological samples. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available Endothelin-1 ELISA kit

  • Cell culture supernatant or plasma samples treated with test compounds (this compound)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Typically, the procedure involves adding standards and samples to a microplate pre-coated with an anti-ET-1 antibody.

  • After incubation and washing steps, a secondary antibody conjugated to an enzyme is added.

  • A substrate is then added, which reacts with the enzyme to produce a measurable color change.

  • The absorbance is read using a microplate reader.

  • A standard curve is generated, and the concentration of ET-1 in the samples is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts H_Trp_Phe_OH This compound H_Trp_Phe_OH->ACE inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

NO_ET1_Pathway H_Trp_Phe_OH This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) H_Trp_Phe_OH->eNOS stimulates Endothelin_1 Endothelin-1 (ET-1) H_Trp_Phe_OH->Endothelin_1 decreases NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Vasoconstriction Vasoconstriction Endothelin_1->Vasoconstriction

Caption: Modulation of Nitric Oxide (NO) and Endothelin-1 (ET-1) pathways by this compound.

Experimental_Workflow start Start compound_prep Prepare Test Compounds (this compound & Alternatives) start->compound_prep ace_assay ACE Inhibition Assay (IC50 Determination) compound_prep->ace_assay cell_culture Cell Culture (e.g., Endothelial Cells) compound_prep->cell_culture data_analysis Data Analysis & Comparison ace_assay->data_analysis no_assay Nitric Oxide (NO) Production Assay cell_culture->no_assay et1_assay Endothelin-1 (ET-1) Immunoassay cell_culture->et1_assay no_assay->data_analysis et1_assay->data_analysis end End data_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Trp-phe-OH
Reactant of Route 2
Reactant of Route 2
H-Trp-phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.